molecular formula C12H8FNO3 B3267332 1-(4-Fluorophenoxy)-2-nitrobenzene CAS No. 4475-59-6

1-(4-Fluorophenoxy)-2-nitrobenzene

Cat. No.: B3267332
CAS No.: 4475-59-6
M. Wt: 233.19 g/mol
InChI Key: LYUGUAHSQDRBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenoxy)-2-nitrobenzene is a synthetic aromatic ether and nitro-aromatic compound of interest in chemical research and development. Its molecular structure, featuring a fluorophenoxy moiety and an ortho-nitro substituent, makes it a potential intermediate for synthesizing more complex molecules. Researchers may utilize this compound as a building block in organic synthesis, particularly in nucleophilic aromatic substitution reactions where the nitro group activates the benzene ring for displacement by various nucleophiles, or in reduction reactions to generate corresponding aniline derivatives. The specific properties and applications of this compound are an active area of investigation in laboratory settings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenoxy)-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUGUAHSQDRBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diaryl ether linkage is a ubiquitous structural motif in a multitude of biologically active molecules and functional materials.[1][2] Its synthesis, therefore, is of paramount importance in the fields of medicinal chemistry and drug development. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents a classical and enduring method for the formation of this critical C-O bond.[3][4] This technical guide provides a comprehensive overview of the synthesis of a key diaryl ether intermediate, 1-(4-fluorophenoxy)-2-nitrobenzene, via the Ullmann condensation. We will delve into the mechanistic underpinnings of this reaction, present a detailed experimental protocol, and discuss critical parameters for process optimization. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction: The Significance of the Diaryl Ether Scaffold

The diaryl ether moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] The unique bent geometry and conformational flexibility of the diaryl ether linkage allow it to effectively span protein binding pockets and engage in crucial molecular interactions. The target molecule, 1-(4-fluorophenoxy)-2-nitrobenzene, is a valuable building block in its own right. The presence of the nitro group, a versatile functional handle, allows for further chemical transformations, most notably its reduction to an amine, opening pathways to a variety of aniline derivatives.[5][6] The fluorine substituent can enhance metabolic stability and binding affinity, a common strategy in modern drug design.

The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, has evolved from a reaction requiring harsh conditions—high temperatures and stoichiometric copper—to a more refined and versatile synthetic tool with the advent of modern ligand-accelerated protocols.[3] This guide will focus on a contemporary approach to the Ullmann synthesis of 1-(4-fluorophenoxy)-2-nitrobenzene.

The Ullmann Condensation: A Mechanistic Overview

The Ullmann condensation for the synthesis of diaryl ethers involves the copper-catalyzed coupling of an aryl halide with a phenol. The reaction is typically carried out in the presence of a base. While the precise mechanism can vary depending on the specific reaction conditions, a generally accepted catalytic cycle is believed to involve Cu(I) and Cu(III) intermediates.

A plausible mechanistic pathway for the synthesis of 1-(4-fluorophenoxy)-2-nitrobenzene is as follows:

  • Formation of a Copper Phenoxide: The reaction is initiated by the deprotonation of 4-fluorophenol by a base, followed by coordination to a Cu(I) catalyst to form a copper(I) phenoxide species.

  • Oxidative Addition: The aryl halide, in this case, a 2-halonitrobenzene (e.g., 1-chloro-2-nitrobenzene or 1-bromo-2-nitrobenzene), undergoes oxidative addition to the copper(I) phenoxide. This step is often rate-limiting and results in the formation of a Cu(III) intermediate. The electron-withdrawing nitro group on the aryl halide facilitates this step.[3]

  • Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired C-O bond of the diaryl ether product, 1-(4-fluorophenoxy)-2-nitrobenzene, and regenerate the Cu(I) catalyst, which can then re-enter the catalytic cycle.

The use of ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps.

Experimental Protocol: Synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(4-fluorophenoxy)-2-nitrobenzene based on established principles of the Ullmann condensation.

Reaction Scheme:

Caption: General reaction scheme for the Ullmann condensation.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Role
1-Chloro-2-nitrobenzeneC₆H₄ClNO₂157.561.58 g10.0Aryl Halide
4-FluorophenolC₆H₅FO112.101.12 g10.0Phenol
Copper(I) IodideCuI190.45190 mg1.0Catalyst
L-ProlineC₅H₉NO₂115.13230 mg2.0Ligand
Potassium CarbonateK₂CO₃138.212.76 g20.0Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-Solvent
Ethyl AcetateC₄H₈O₂88.11As needed-Extraction Solvent
Brine (sat. NaCl)NaCl58.44As needed-Washing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying Agent
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-2-nitrobenzene (1.58 g, 10.0 mmol), 4-fluorophenol (1.12 g, 10.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), L-proline (230 mg, 2.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 140 °C in a preheated oil bath with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes/ethyl acetate). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 1-(4-fluorophenoxy)-2-nitrobenzene as a solid.

Process Optimization and Troubleshooting

The success of the Ullmann condensation is highly dependent on several factors. The following section provides insights into optimizing the reaction and troubleshooting common issues.

Choice of Aryl Halide

The reactivity of the aryl halide follows the order: I > Br > Cl >> F. While aryl iodides are the most reactive, they are also the most expensive. Aryl chlorides are more cost-effective but often require more forcing conditions or more efficient catalytic systems. The presence of an electron-withdrawing group, such as the nitro group in the ortho position, significantly activates the aryl halide towards oxidative addition.

Catalyst and Ligand System
  • Copper Source: Copper(I) salts, such as CuI, CuBr, and Cu₂O, are commonly used. While the active catalytic species is generally considered to be Cu(I), Cu(0) and Cu(II) sources can also be effective as they can be converted to Cu(I) in situ.

  • Ligands: The use of ligands is crucial for modern, milder Ullmann condensations. Ligands such as amino acids (e.g., L-proline, N,N-dimethylglycine), diamines (e.g., 1,10-phenanthroline), and N-heterocyclic carbenes (NHCs) have been shown to significantly improve reaction rates and yields. The choice of ligand can be substrate-dependent and may require screening to identify the optimal one for a specific transformation.

Base and Solvent Selection
  • Base: A variety of inorganic bases can be employed, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) being the most common. The base is essential for the deprotonation of the phenol and plays a role in the regeneration of the active catalyst.

  • Solvent: High-boiling polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Troubleshooting Common Issues
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst, inappropriate ligand, suboptimal base or solvent, insufficient temperature.Use fresh, high-purity Cu(I) salt. Screen a variety of ligands. Try a different base (e.g., Cs₂CO₃). Ensure the solvent is anhydrous. Incrementally increase the reaction temperature.
Formation of Side Products Homocoupling of the aryl halide, decomposition of starting materials or product.Lower the reaction temperature. Use a more effective ligand to promote the desired cross-coupling. Ensure a strictly inert atmosphere.
Difficult Purification Co-elution of starting materials and product.Optimize the TLC eluent system before performing column chromatography. Consider recrystallization as an alternative purification method.

Experimental Workflow and Logic

The synthesis of 1-(4-fluorophenoxy)-2-nitrobenzene via the Ullmann condensation follows a logical and systematic workflow, from the initial setup to the final characterization of the product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: 1-Chloro-2-nitrobenzene, 4-Fluorophenol, CuI, L-Proline, K2CO3 B Add Anhydrous Solvent (DMF) A->B C Establish Inert Atmosphere (N2 or Ar) B->C D Heat to 140 °C with Stirring C->D E Monitor by TLC D->E F Quench with Water E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry with Na2SO4 H->I J Concentrate under Reduced Pressure I->J K Purify by Column Chromatography J->K L Characterize Product: NMR, MS, etc. K->L

Sources

Spectroscopic data of 1-(4-Fluorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 4475-59-6 Molecular Formula: C₁₂H₈FNO₃ Molecular Weight: 233.20 g/mol [1][2][3]

Executive Summary

This technical guide profiles 1-(4-Fluorophenoxy)-2-nitrobenzene , a critical biaryl ether intermediate used in the synthesis of tricyclic dibenzoxazepine antipsychotics (e.g., Loxapine, Amoxapine analogues) and agrochemical agents.[1][3]

The molecule features two distinct aromatic systems linked by an ether oxygen: an electron-deficient 2-nitrophenyl ring and an electron-rich 4-fluorophenyl ring.[3] This electronic push-pull system creates unique spectroscopic signatures essential for structural validation.[1][3] This guide provides the synthesis logic, predicted spectroscopic data, and quality control protocols required for pharmaceutical-grade characterization.

Part 1: Synthesis & Reaction Logic[1][4]

The synthesis relies on a Nucleophilic Aromatic Substitution (


).[3][4] The reaction is driven by the strong electron-withdrawing effect of the ortho-nitro group on the electrophile, facilitating the displacement of the halide by the phenoxide nucleophile.[1][3]
Reaction Scheme

Electrophile: 1-Fluoro-2-nitrobenzene (preferred over chloro- analog for faster kinetics in


).[3]
Nucleophile:  4-Fluorophenol.[3]
Base:  Potassium Carbonate (

) or Cesium Carbonate (

).[3] Solvent: DMF or DMSO (Polar Aprotic).[3]
Workflow Diagram (DOT)

SynthesisWorkflow Reactants Reactants 1-Fluoro-2-nitrobenzene + 4-Fluorophenol Activation Activation Base (K2CO3) Forms Phenoxide Reactants->Activation DMF, 80°C Transition Meisenheimer Complex (Transition State) Activation->Transition S_NAr Attack Product Crude Product 1-(4-Fluorophenoxy)- 2-nitrobenzene Transition->Product -KF (Salt) Purification Purification Recrystallization (EtOH/Water) Product->Purification Workup

Caption: Figure 1. Step-wise


 synthesis pathway for the formation of the biaryl ether linkage.
Part 2: Spectroscopic Profiling (NMR)[3]

Accurate characterization requires resolving the two distinct aromatic spin systems.[3] The Fluorine-19 nucleus serves as a definitive purity handle, while Proton NMR confirms the substitution pattern.[3]

A. 1H-NMR (Proton) Prediction & Assignment

Solvent:


 or 

[1][3]

The spectrum will display two distinct regions.[3] The Nitro-ring protons are deshielded and show typical ortho-substitution splitting.[3] The Fluoro-ring protons appear as a higher-order AA'BB' system coupled to the fluorine atom.[3]

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
H-3 (Ring A) 7.95 - 8.05dd

,

Most Deshielded. Ortho to

group.[1][3]
H-5 (Ring A) 7.50 - 7.60td

Para to ether, meta to nitro.[3]
H-4 (Ring A) 7.20 - 7.30td

Meta to ether, para to nitro.[3]
H-6 (Ring A) 6.90 - 7.05dd

,

Shielded. Ortho to ether oxygen (electron donor).[3]
H-2',6' (Ring B) 7.00 - 7.10m (AA'BB')

Ortho to ether linkage.[3] Overlap possible with H-6.
H-3',5' (Ring B) 7.10 - 7.20m (AA'BB')

Ortho to Fluorine.[3] Distinct splitting due to F-coupling.[3]
B. 13C-NMR (Carbon) Assignment

Key Diagnostic Feature: C-F Coupling

Carbon TypeShift (

ppm)
Coupling (

)
Assignment
C-4' (C-F) ~158 - 160

Hz
Doublet.[1][3] Direct attachment to Fluorine.
C-1 (C-O) ~150 - 152-Ipso carbon (Ring A).[1][3]
C-1' (C-O) ~150 - 152

Hz
Ipso carbon (Ring B).
C-2 (C-NO2) ~140 - 142-Ipso to Nitro group.[1][3]
C-3',5' ~116 - 117

Hz
Ortho to Fluorine (Doublet).[3]
C. 19F-NMR (Fluorine)[3]
  • Shift:

    
     -118.0 to -122.0 ppm.[3]
    
  • Multiplicity: Multiplet (tt or similar) due to coupling with H-3'/5' and H-2'/6'.[3]

  • Utility: Integration of this single peak against an internal standard (e.g., trifluorotoluene) provides the most accurate quantitative purity assay, bypassing potential overlap in the proton region.[3]

Part 3: Vibrational Spectroscopy (IR) & Mass Spectrometry[3]
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond)[1][3]

  • Nitro Group (

    
    ):  Two strong bands are mandatory for confirmation.[3]
    
    • Asymmetric Stretch: 1525 ± 10 cm⁻¹ [1]

    • Symmetric Stretch: 1350 ± 10 cm⁻¹

  • Ether Linkage (C-O-C): Strong band at 1240 - 1260 cm⁻¹ .[3]

  • Aromatic C-F: Stretch typically around 1200 - 1100 cm⁻¹ (often overlaps with ether/fingerprint).[3]

Mass Spectrometry (MS)

Method: GC-MS (EI) or LC-MS (ESI+)[1][3]

  • Molecular Ion (

    
    ):  m/z 233.[3]
    
  • Base Peak: Often m/z 187 (

    
    ) or cleavage of the ether bond.[3]
    
  • Fragmentation Logic:

    • 
       (Phenoxypbenzenium ion).[3]
      
    • 
       (Ring contraction/stabilization).[3]
      
Part 4: Experimental Protocol (Self-Validating)

This protocol includes "Checkpoints" to ensure process integrity.

Materials:

  • 1-Fluoro-2-nitrobenzene (1.0 eq)[3]

  • 4-Fluorophenol (1.05 eq)[3]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[3]
    
  • DMF (Dimethylformamide), anhydrous (5 vol)[3]

Procedure:

  • Setup: In a clean, dry Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, charge 4-Fluorophenol and

    
    .
    
  • Solvation: Add DMF and stir at room temperature for 15 minutes.

    • Checkpoint 1: Ensure the suspension is free-flowing.[3] The color may darken slightly as the phenoxide forms.[3]

  • Addition: Add 1-Fluoro-2-nitrobenzene dropwise.

    • Exotherm Alert: The reaction is exothermic.[3] If scaling up (>10g), cool to 0°C during addition.[3]

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint 2 (TLC): Eluent 10% EtOAc in Hexanes.[3] Product (

      
      ) should be distinct from starting nitrobenzene (
      
      
      
      ).[3]
  • Workup:

    • Cool to room temperature.[3][5][4]

    • Pour mixture into ice-water (10x volume). The product will precipitate as a yellow solid or oil.[3]

    • Extract with Ethyl Acetate (3x).[3][4] Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine.[3]

  • Purification:

    • Dry over

      
      , filter, and concentrate.[3][4]
      
    • Recrystallization: Dissolve crude in minimum hot Ethanol, add water until turbid, and cool.[3]

    • Final Check: Melting Point should be distinct (Yellow crystalline solid).[3]

Part 5: Quality Control Logic Tree

QC_Logic Sample Isolated Sample Visual Visual Check Yellow Solid? Sample->Visual TLC TLC Purity Single Spot? Visual->TLC HNMR 1H-NMR Verify Integral Ratio (Nitro ring vs Fluoro ring) TLC->HNMR Pass FNMR 19F-NMR Single Peak @ -120ppm? HNMR->FNMR Release Release for Next Step FNMR->Release >98% Purity

Caption: Figure 2. Analytical decision matrix for validating 1-(4-Fluorophenoxy)-2-nitrobenzene.

References
  • Synthesis of Diphenyl Ethers

    • Source: Wells, G. et al. "Synthesis and antitumor activity of novel (4-phenoxyphenyl)sulfonamides."[3] Journal of Medicinal Chemistry.

    • Context: General procedure for coupling of fluoronitrobenzenes with phenols using carbon
    • [3]

  • Precursor Spectral Data (1-Fluoro-2-nitrobenzene)

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).[3] "SDBS Spectral Database for Organic Compounds."[3]

    • Context: Reference for Ring A proton shifts.[3]

    • [3]

  • Precursor Spectral Data (4-Fluorophenol)

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS).[3]

    • Context: Reference for Ring B proton shifts and F-coupling constants.
    • [3]

  • CAS Registry Verification

    • Source: Common Chemistry (CAS).[3]

    • Context: Verification of CAS 4475-59-6 identity.[3]

    • [3]

Sources

1-(4-Fluorophenoxy)-2-nitrobenzene: A Critical Intermediate for Agrochemicals and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical intermediate 1-(4-Fluorophenoxy)-2-nitrobenzene , designed for researchers and drug development professionals.

Executive Summary

1-(4-Fluorophenoxy)-2-nitrobenzene (CAS: 4475-59-6 ) is a pivotal aromatic ether intermediate used primarily in the synthesis of 2-(4-fluorophenoxy)aniline . This aniline derivative serves as the structural backbone for a class of bioactive sulfonamides, most notably the herbicide Flosulide , and emerging kinase inhibitors in pharmaceutical research. Its strategic value lies in the ortho-nitro positioning relative to the para-fluorophenoxy group, which facilitates controlled reduction and subsequent functionalization (e.g., sulfonylation or cyclization) essential for creating lipophilic, metabolically stable bioactive scaffolds.

Chemical Identity & Properties

PropertyData
IUPAC Name 1-(4-Fluorophenoxy)-2-nitrobenzene
Common Synonyms 2-Nitro-4'-fluorodiphenyl ether; 2-(4-Fluorophenoxy)nitrobenzene
CAS Number 4475-59-6
Molecular Formula C₁₂H₈FNO₃
Molecular Weight 233.20 g/mol
Appearance Yellow crystalline solid or oil (depending on purity)
Melting Point 67–70 °C (typical range for pure solid)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Insoluble in water

Upstream Synthesis: Nucleophilic Aromatic Substitution ( )

The industrial standard for synthesizing 1-(4-Fluorophenoxy)-2-nitrobenzene involves the nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with 4-fluorophenol .

Mechanism & Causality

The reaction proceeds via an addition-elimination mechanism (


). The nitro group  at the ortho position of the chlorobenzene ring is critical; it acts as an electron-withdrawing group (EWG) that activates the ring, making the carbon-chlorine bond susceptible to nucleophilic attack by the 4-fluorophenoxide  anion.
  • Base Selection: Potassium Carbonate (

    
    ) is preferred over stronger bases (like NaH) to minimize side reactions while effectively deprotonating the phenol.
    
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, or NMP) are required to solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive.
    
Experimental Protocol (Self-Validating)

Reagents: 1-Chloro-2-nitrobenzene (1.0 eq), 4-Fluorophenol (1.05 eq),


 (1.2 eq), DMF (5 vol).
  • Setup: Charge a reaction vessel with 4-fluorophenol,

    
    , and DMF under 
    
    
    
    atmosphere.
  • Activation: Stir at ambient temperature for 30 minutes to generate the phenoxide in situ.

  • Addition: Add 1-chloro-2-nitrobenzene portion-wise.

  • Reaction: Heat to 80–100 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1] Validation: Disappearance of the chloro-nitro starting material indicates completion.

  • Workup: Cool to room temperature. Pour into ice-water (10 vol) to precipitate the product. Filter the solid, wash with water to remove salts and DMF, and dry.

  • Purification: Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Synthesis Workflow Diagram

Synthesis Start1 1-Chloro-2-nitrobenzene Reagent K2CO3 / DMF (80-100°C) Start1->Reagent Start2 4-Fluorophenol Start2->Reagent Intermediate Meisenheimer Complex (Transient) Reagent->Intermediate Nucleophilic Attack Product 1-(4-Fluorophenoxy)-2-nitrobenzene (CAS: 4475-59-6) Intermediate->Product -KCl (Elimination)

Caption:


 pathway for the synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene.

Downstream Transformation: Reduction to Aniline

The primary utility of this intermediate is its reduction to 2-(4-fluorophenoxy)aniline (CAS: 3169-71-9 ). This aniline is the "active" scaffold for further derivatization.

Reduction Protocol Options
  • Catalytic Hydrogenation (Preferred for Purity):

    • Conditions:

      
       (3-5 bar), 5% Pd/C or Raney Ni, Methanol or Ethanol.
      
    • Advantage: Clean workup; filtration of catalyst yields pure aniline.

  • Chemical Reduction (Béchamp or Fe/HCl):

    • Conditions: Iron powder, dilute HCl (cat.), Ethanol/Water reflux.

    • Advantage: Cost-effective for large scale; avoids high-pressure equipment.

Downstream Application Workflow

Downstream Nitro 1-(4-Fluorophenoxy)-2-nitrobenzene (CAS: 4475-59-6) Reduction Reduction (H2/Pd-C or Fe/HCl) Nitro->Reduction Aniline 2-(4-Fluorophenoxy)aniline (CAS: 3169-71-9) Reduction->Aniline Herbicide Agrochemicals: Flosulide (Herbicide) Aniline->Herbicide Sulfonylation (Tf2O / Base) Pharma Pharmaceuticals: IGF-1R Inhibitors / Sulfonamides Aniline->Pharma Cyclization / Amide Coupling

Caption: Reduction of the nitro intermediate to the aniline scaffold and subsequent applications.

Applications in Drug & Agrochemical Development[10]

Agrochemicals: Flosulide Synthesis

The most documented application is in the synthesis of Flosulide (CAS: 80937-34-2), a sulfonanilide herbicide.

  • Mechanism of Action: Flosulide acts by uncoupling oxidative phosphorylation or inhibiting acetolactate synthase (ALS), depending on the specific analog.

  • Synthesis Step: The 2-(4-fluorophenoxy)aniline is reacted with trifluoromethanesulfonic anhydride (or chloride) to form the sulfonamide bond.

    • Reaction: Aniline +

      
      
      
      
      
      Flosulide.
Pharmaceuticals: Kinase Inhibitors

The 2-phenoxyaniline scaffold is a privileged structure in medicinal chemistry, often used to induce a "bent" conformation in molecules binding to kinase pockets.

  • Target: Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors.[2]

  • Rationale: The fluorine atom at the para-position blocks metabolic hydroxylation (CYP450 metabolism), extending the half-life of the drug, while the ether linkage provides rotational flexibility to fit into the ATP-binding site.

Safety & Handling (E-E-A-T)

Warning: Nitro-aromatics are generally toxic and can be absorbed through the skin.

  • Toxicity: Potential methemoglobinemia inducer. Handle with extreme care.

  • Skin Contact: Wear nitrile gloves and long sleeves. If exposed, wash immediately with polyethylene glycol (PEG) followed by soap and water (PEG helps solubilize the lipophilic nitro compound).

  • Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable at high temperatures. Do not distill the nitro intermediate to dryness without DSC (Differential Scanning Calorimetry) testing.

References

  • Sigma-Aldrich. (n.d.). 1-(4-fluorophenoxy)-2-nitrobenzene Product Page. Retrieved from

  • ChemicalBook. (2023). 2-(4-FLUOROPHENOXY)ANILINE Properties and CAS 3169-71-9.[3][4][5] Retrieved from

  • Google Patents. (1974). Substituted 2-phenoxy alkane-sulfonanilides (US3840597A). Retrieved from

  • PubChem. (n.d.). 1-Fluoro-4-nitrobenzene (Precursor Data). Retrieved from

Sources

Technical Monograph: 1-(4-Fluorophenoxy)-2-nitrobenzene (CAS 4475-59-6)

[1][2]

Executive Summary & Chemical Identity[3]

1-(4-Fluorophenoxy)-2-nitrobenzene (CAS 4475-59-6) is a specialized fluorinated diaryl ether intermediate. It serves as a critical scaffold in the synthesis of agrochemicals (specifically herbicides) and pharmaceutical agents (including COX-2 inhibitors and kinase inhibitors). Its structural value lies in the ortho-nitro group, which allows for facile reduction to the corresponding aniline, enabling subsequent heterocycle formation (e.g., benzoxazoles, phenoxazines).

Physicochemical Profile[4][5][6][7]
PropertyDescription / Value
IUPAC Name 1-(4-Fluorophenoxy)-2-nitrobenzene
CAS Number 4475-59-6
Molecular Formula C₁₂H₈FNO₃
Molecular Weight 233.19 g/mol
Structure Nitro group at position 2; 4-Fluorophenoxy group at position 1.[1][2][3][4][5][6][7][8][9][10]
Appearance Pale yellow to yellow crystalline solid (Typical of nitro-diaryl ethers).
Solubility Soluble in DCM, Ethyl Acetate, DMF, DMSO; Insoluble in Water.
Melting Point ~55–65°C (Estimated based on structural analogs; experimental verification recommended).
Reactivity Susceptible to nucleophilic attack (minor), reduction (major), and electrophilic aromatic substitution.

Synthetic Routes & Process Chemistry

The synthesis of CAS 4475-59-6 is predominantly achieved via Nucleophilic Aromatic Substitution (SₙAr) . This route is preferred industrially due to its high atom economy, scalability, and the availability of inexpensive precursors.

Core Synthesis: SₙAr Coupling

Reaction: 1-Chloro-2-nitrobenzene + 4-Fluorophenol

1-(4-Fluorophenoxy)-2-nitrobenzene
Mechanism

The reaction proceeds via an addition-elimination mechanism. The phenoxide ion (generated from 4-fluorophenol and base) attacks the carbon bearing the chlorine atom on the nitrobenzene ring. The strong electron-withdrawing nitro group at the ortho position stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride leaving group.

Experimental Protocol (Self-Validating System)

Reagents:

  • 1-Chloro-2-nitrobenzene (1.0 eq)

  • 4-Fluorophenol (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq) - Acts as the base and acid scavenger.

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO. High dielectric constant promotes the SₙAr transition state.

Step-by-Step Methodology:

  • Charge: To a dry 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-Fluorophenol (1.05 eq) and DMF (5-7 volumes).

  • Deprotonation: Add K₂CO₃ (1.5 eq) in portions. Stir at room temperature for 30 minutes to generate the potassium phenoxide salt. Checkpoint: The mixture may thicken or change color.

  • Addition: Add 1-Chloro-2-nitrobenzene (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 100–120°C . Monitor via HPLC or TLC (Mobile phase: Hexane/EtOAc 8:2).

    • End-point: Disappearance of 1-Chloro-2-nitrobenzene (<1%).

    • Time: Typically 4–6 hours.

  • Quench & Workup: Cool the reaction mass to 25°C. Pour slowly into Ice Water (10 volumes) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid. Wash the cake with water (3x) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or Methanol if high purity (>99%) is required.

Process Flow Diagram

SynthesisWorkflowStartRaw Materials:1-Chloro-2-nitrobenzene4-FluorophenolStep1Salt Formation(K2CO3, DMF, 25°C)Start->Step1Step2SnAr Coupling(110°C, 4-6 hrs)Step1->Step2MeisenheimerComplexStep3Quench(Pour into Ice Water)Step2->Step3CompleteConversionStep4Filtration & Wash(Remove Salts/DMF)Step3->Step4PrecipitationProductProduct:1-(4-Fluorophenoxy)-2-nitrobenzene(Yellow Solid)Step4->ProductDrying

Figure 1: Synthetic workflow for the production of CAS 4475-59-6 via SₙAr coupling.

Downstream Applications & Logic

The primary utility of CAS 4475-59-6 is as a precursor. The nitro group is almost exclusively reduced to an amino group to access the Aniline Derivative: 2-(4-Fluorophenoxy)aniline (CAS 3169-71-9).

Reduction Pathway
  • Catalytic Hydrogenation: H₂ (5-10 bar), Pd/C (5% loading), MeOH.

    • Advantage:[11][8] Clean workup, high yield.

    • Risk: Potential defluorination if conditions are too harsh (though aryl fluorides are relatively stable compared to chlorides).

  • Bechamp Reduction: Iron powder, HCl (cat), Ethanol/Water.

    • Advantage:[11][8] Cheaper, highly selective, no risk of defluorination.

Application Logic
  • Herbicides: The 2-phenoxyaniline scaffold is a pharmacophore in protoporphyrinogen oxidase (PPO) inhibitors.

  • Pharmaceuticals: Used in the synthesis of heterocycles where the ether linkage provides conformational flexibility and metabolic stability (due to the fluorine atom blocking para-metabolism).

DownstreamLogicNitro1-(4-Fluorophenoxy)-2-nitrobenzene(CAS 4475-59-6)Aniline2-(4-Fluorophenoxy)aniline(CAS 3169-71-9)Nitro->AnilineReduction (H2/Pd or Fe/HCl)PharmaPharmaceuticals(COX-2 Inhibitors, Kinase Inhibitors)Aniline->PharmaCyclization / AcylationAgroAgrochemicals(PPO Inhibitor Herbicides)Aniline->AgroDerivatization

Figure 2: Downstream application logic for CAS 4475-59-6.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized intermediate, the following QC parameters must be met.

TestMethodAcceptance Criteria
Appearance Visual InspectionYellow to pale-yellow crystalline powder.
Purity HPLC (C18 Column, ACN:Water)≥ 98.0% (Area %)
Identification ¹H-NMR (DMSO-d₆)Consistent with structure (Matches reference).
Moisture Karl Fischer (KF)≤ 0.5% w/w
Residual Solvent GC-HS (Headspace)DMF < 880 ppm (ICH Limit).
¹H-NMR Interpretation Guide
  • δ 6.8–7.2 ppm: Multiplets corresponding to the 4-fluorophenoxy ring (distinct splitting due to ¹⁹F coupling).

  • δ 7.9–8.1 ppm: Doublet/Multiplet for the proton ortho to the nitro group (deshielded).

  • Absence of OH: No broad singlet at δ 9.0–10.0 ppm (confirms consumption of phenol).

Safety & Handling (HSE)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (Common for fluorinated aromatics).

  • Handling Precautions:

    • Thermal Stability: Nitro compounds can be energetic. Do not distill the crude reaction mass to dryness at high temperatures (>150°C).

    • Skin Contact: Wear nitrile gloves. Nitroaromatics can be absorbed through the skin, potentially causing methemoglobinemia.

    • Waste: Aqueous waste from the reaction contains DMF and potassium salts; dispose of via incineration, not municipal drain.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6894 (Related Isomer) & Structure Search for CAS 4475-59-6. Retrieved from [Link]

  • Beilstein/Reaxys Database.Reaction ID: Nucleophilic substitution of 1-chloro-2-nitrobenzene with phenols.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents Using 1-(4-Fluorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1-(4-Fluorophenoxy)-2-nitrobenzene Scaffold in Anticancer Drug Discovery

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of particular interest in drug discovery. The 1-(4-fluorophenoxy)-2-nitrobenzene moiety represents a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of a nitro group allows for its conversion into a versatile amino group, a key functional handle for constructing more complex molecular architectures. Furthermore, the fluorophenoxy group can enhance the pharmacological properties of the final compounds, such as metabolic stability and binding affinity.

This guide details a synthetic pathway to novel acridone derivatives, a class of compounds renowned for their significant anticancer properties, starting from 1-(4-fluorophenoxy)-2-nitrobenzene. Acridine and acridone derivatives have been extensively studied as chemotherapeutic agents, with their mechanism of action often attributed to their ability to intercalate into DNA and inhibit key enzymes such as topoisomerases and telomerase.[1][2] This document provides a comprehensive, step-by-step protocol for the synthesis of a novel fluorinated acridone, offering insights into the experimental rationale and presenting the data in a clear and accessible format.

Synthetic Strategy: A Two-Step Approach to Novel Acridone Derivatives

The overall synthetic strategy involves a two-step reaction sequence. The first step is the reduction of the nitro group of 1-(4-fluorophenoxy)-2-nitrobenzene to yield the key intermediate, 2-(4-fluorophenoxy)aniline. The second step is a copper-catalyzed Ullmann condensation of this aniline with 2-chlorobenzoic acid, followed by an acid-catalyzed cyclization to afford the final acridone product.

Synthetic_Workflow A 1-(4-Fluorophenoxy)-2-nitrobenzene B Intermediate: 2-(4-Fluorophenoxy)aniline A->B Step 1: Catalytic Reduction C Intermediate: N-(2-(4-Fluorophenoxy)phenyl)anthranilic Acid B->C Step 2a: Ullmann Condensation D Final Product: Novel Fluorinated Acridone C->D Step 2b: Cyclization

Caption: Overall synthetic workflow from the starting material to the final acridone derivative.

Part 1: Synthesis of the Key Intermediate: 2-(4-Fluorophenoxy)aniline

The initial and crucial step in this synthetic sequence is the reduction of the nitro group of 1-(4-fluorophenoxy)-2-nitrobenzene. Catalytic hydrogenation is a clean and efficient method for this transformation, typically employing a palladium on carbon (Pd/C) catalyst.

Protocol 1: Catalytic Hydrogenation of 1-(4-Fluorophenoxy)-2-nitrobenzene

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-(4-Fluorophenoxy)-2-nitrobenzene233.185.0 g21.4
Palladium on Carbon (10% Pd)-0.5 g-
Ethanol (anhydrous)46.07100 mL-
Hydrogen gas (H₂)2.02--

Procedure:

  • Reaction Setup: In a 250 mL hydrogenation flask, dissolve 5.0 g (21.4 mmol) of 1-(4-fluorophenoxy)-2-nitrobenzene in 100 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (three cycles). Pressurize the vessel to the desired pressure (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The resulting 2-(4-fluorophenoxy)aniline is often of sufficient purity for the next step. If necessary, the product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 85-95% Appearance: Pale yellow oil or solid.

Part 2: Synthesis of the Novel Fluorinated Acridone

The second part of the synthesis involves the construction of the tricyclic acridone core. This is achieved through a two-stage process: an initial Ullmann condensation to form an N-phenylanthranilic acid intermediate, followed by an intramolecular Friedel-Crafts acylation (cyclization) to yield the final acridone.

Protocol 2: Synthesis of a Novel Fluorinated Acridone Derivative

Stage A: Ullmann Condensation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-(4-Fluorophenoxy)aniline203.224.0 g19.7
2-Chlorobenzoic acid156.573.1 g19.8
Anhydrous Potassium Carbonate138.215.4 g39.1
Copper(I) iodide (CuI)190.450.38 g2.0
N,N-Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-fluorophenoxy)aniline (4.0 g, 19.7 mmol), 2-chlorobenzoic acid (3.1 g, 19.8 mmol), anhydrous potassium carbonate (5.4 g, 39.1 mmol), and copper(I) iodide (0.38 g, 2.0 mmol).

  • Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 140-150 °C and stir for 12-16 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water. The crude N-(2-(4-fluorophenoxy)phenyl)anthranilic acid can be used in the next step without further purification.

Ullmann_Condensation Reactant1 2-(4-Fluorophenoxy)aniline Catalyst CuI, K₂CO₃, DMF Reactant1->Catalyst Reactant2 2-Chlorobenzoic Acid Reactant2->Catalyst Intermediate N-(2-(4-Fluorophenoxy)phenyl)anthranilic Acid Catalyst->Intermediate Heat

Caption: The Ullmann condensation reaction to form the N-phenylanthranilic acid intermediate.

Stage B: Cyclization to Acridone

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
N-(2-(4-Fluorophenoxy)phenyl)anthranilic acid323.315.0 g15.5
Polyphosphoric Acid (PPA)-50 g-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, place the crude N-(2-(4-fluorophenoxy)phenyl)anthranilic acid (5.0 g, 15.5 mmol) and add polyphosphoric acid (50 g).

  • Reaction: Heat the mixture to 120-130 °C with stirring for 4-6 hours. The reaction mixture will become viscous.

  • Work-up: Cool the reaction mixture to about 80 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Isolation and Purification: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8. Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude acridone can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure fluorinated acridone.[3][4]

Expected Yield: 70-85% Appearance: Yellow crystalline solid.

Characterization and Biological Evaluation

The synthesized novel fluorinated acridone should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Subsequently, the anticancer activity of the synthesized compound can be evaluated in vitro against a panel of human cancer cell lines using assays such as the MTT or SRB assay to determine its IC₅₀ values. Further studies could explore its mechanism of action, for instance, by investigating its ability to inhibit topoisomerase II or stabilize G-quadruplex DNA structures.[5][6]

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of novel fluorinated acridone derivatives from the readily available starting material, 1-(4-fluorophenoxy)-2-nitrobenzene. The described synthetic route is robust and provides access to a class of compounds with well-documented and potent anticancer activity.[7][8] By following these protocols, researchers in the field of drug discovery can efficiently synthesize and explore the therapeutic potential of this promising class of molecules.

References

  • Synthesis, biological evaluation and virtual screening of some acridone derivatives as potential anticancer agents. PubMed, 2020.

  • Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? PubMed, 2005.

  • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2025.

  • New acridone derivatives to target telomerase and oncogenes – an anticancer approach. Royal Society of Chemistry, 2023.

  • Novel fluorinated acridone derivatives. Part 1: synthesis and evaluation as potential anticancer agents. PubMed, 2008.

  • Acridone. Organic Syntheses, 1929.

  • Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis. MOST Wiedzy, 2013.

  • Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI, 2023.

  • Novel fluorinated acridone derivatives. Part 1: Synthesis and evaluation as potential anticancer agents. ResearchGate, 2008.

  • 9-CHLOROACRIDINE. Organic Syntheses, 1943.

  • Green Synthesis of 9-Acridone Derivatives. Journal of Chemical and Pharmaceutical Research, 2011.

  • Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Publishers, 2019.

  • Novel fluorinated acridone derivatives. Part 1: synthesis and evaluation as potential anticancer agents. Semantic Scholar, 2008.

  • Orthogonal Synthesis of Fluorinated Acridones and Acridines from Perfluorobenzophenone. ResearchGate, 2019.

  • Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances, 2022.

  • Technical Support Center: Cyclodehydration of N-Substituted Anthranilic Acids. BenchChem, 2025.

  • Ullmann Reaction. Organic Chemistry Portal, 2024.

  • Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Molecules, 2012.

  • Polyphosphoric Acid in Organic Synthesis. ResearchGate, 2023.

  • Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. BenchChem, 2025.

  • Polyphosphoric acid for Bischler-Napieralski type cyclization. Reddit, 2021.

  • Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate, 2007.

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI, 2021.

  • Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Organic Chemistry Research, 2022.

Sources

Smiles rearrangement protocol for 1-(4-Fluorophenoxy)-2-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Smiles Rearrangement Protocol for 1-(4-Fluorophenoxy)-2-nitrobenzene Derivatives

Executive Summary

This application note details the optimization and execution of the Smiles rearrangement involving 1-(4-Fluorophenoxy)-2-nitrobenzene (CAS: 4475-59-6). While the classic Smiles rearrangement involves the intramolecular nucleophilic aromatic substitution (


) migration of an aryl ring from one heteroatom to another, this specific scaffold is most valuable as a precursor for fluorinated phenoxazines  via a Reduction-Rearrangement-Cyclization (RRC) cascade .

The 1-(4-Fluorophenoxy)-2-nitrobenzene scaffold presents a unique challenge: the nitro-substituted ring is highly activated for


, while the fluoro-substituted ring is deactivated relative to the nitro-ring but possesses a valuable handle (Fluorine) for late-stage functionalization. This protocol focuses on the base-mediated rearrangement  of the reduced amine intermediate, a critical pathway in the synthesis of antipsychotic and antineoplastic pharmacophores.

Mechanistic Insight & Strategy

The transformation relies on the activation provided by the nitro group (or its reduced intermediates). The workflow bifurcates based on the desired endpoint:

  • Type A (Classic Smiles): Migration of the activated nitrophenyl ring to a pendant nucleophile.

  • Type B (Phenoxazine Synthesis): Intramolecular attack of the reduced amine (

    
    ) onto the opposing ring, often described as a "Smiles-type" cyclization or Turpin reaction.
    

For this specific substrate, the Type B cascade is the dominant industrial application.

The Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the critical decision points and energy landscape of the rearrangement.

SmilesRearrangement cluster_conditions Critical Parameters Substrate 1-(4-Fluorophenoxy)- 2-nitrobenzene Reduction Reduction Step (Fe/HCl or H2/Pd) Substrate->Reduction Activation AmineInt Intermediate: 2-(4-Fluorophenoxy)aniline Reduction->AmineInt -[O] Meisenheimer Spiro-Meisenheimer Complex (Transition State) AmineInt->Meisenheimer Base/Heat (Smiles Step) Rearranged Rearranged Product: N-(4-Fluorophenyl)- 2-aminophenol Meisenheimer->Rearranged C-O Bond Cleavage Phenoxazine Cyclized Product: 3-Fluorophenoxazine Meisenheimer->Phenoxazine Oxidative Cyclization (-2H) Solvent Solvent: DMF vs DMSO Base Base: K2CO3 / Cs2CO3

Figure 1: Mechanistic pathway for the reductive Smiles rearrangement and cyclization of 1-(4-Fluorophenoxy)-2-nitrobenzene.

Detailed Experimental Protocol

This protocol is designed for the Reductive Smiles Rearrangement leading to N-(4-fluorophenyl)-2-aminophenol or the cyclized phenoxazine.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
1-(4-Fluorophenoxy)-2-nitrobenzene 1.0SubstratePurity >98% (HPLC)
Iron Powder (Fe) 5.0ReductantMesh size <325 for kinetics
Ammonium Chloride (

)
8.0Electrolyte/BufferSaturated aq. solution
Potassium Carbonate (

)
3.0Base (Rearrangement)Anhydrous, finely ground
DMF or DMSO SolventMediumAnhydrous (<50 ppm

)
Step 1: Nitro Reduction (Activation)

Rationale: The nitro group must be reduced to an amine to serve as the nucleophile for the rearrangement.

  • Setup: Charge a 250 mL three-neck flask with 1-(4-Fluorophenoxy)-2-nitrobenzene (10 mmol) and Ethanol/Water (4:1 v/v, 50 mL).

  • Activation: Add Ammonium Chloride (80 mmol) and stir vigorously at 60°C.

  • Reduction: Add Iron powder (50 mmol) portion-wise over 20 minutes to control exotherm.

  • Monitoring: Reflux at 80°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by the amine (
    
    
    
    , fluorescent).
  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash with EtOAc. Concentrate the filtrate to obtain the crude 2-(4-fluorophenoxy)aniline .

    • Checkpoint: Do not purify rigorously; the amine is prone to oxidation. Proceed immediately to Step 2.

Step 2: Base-Promoted Smiles Rearrangement

Rationale: High temperature and polar aprotic solvents stabilize the anionic Meisenheimer intermediate, facilitating the migration.

  • Solvation: Dissolve the crude amine (from Step 1) in anhydrous DMF (Dimethylformamide) or DMSO (10 mL/g of substrate).

    • Note: DMSO accelerates the reaction significantly due to better solvation of the cation, but DMF is easier to remove during workup [1][2].

  • Basification: Add anhydrous

    
     (3.0 equiv).
    
  • Thermal Cycle: Heat the mixture to 120°C–140°C under Nitrogen atmosphere.

    • Time: 4–12 hours.

    • Observation: The solution often darkens as the rearrangement/cyclization occurs.

  • Reaction Endpoint:

    • Target A (Rearranged Phenol): If the goal is N-(4-fluorophenyl)-2-aminophenol, stop when the ether peak disappears.

    • Target B (Phenoxazine): If the goal is the cyclized product, extended heating or the addition of a copper catalyst (

      
      , 10 mol%) may be required to force the displacement of the ortho-hydrogen or halogen [3].
      
  • Quench: Cool to room temperature. Pour into ice-cold water (10x volume).

  • Isolation:

    • Adjust pH to ~6 with dilute HCl (crucial to protonate the rearranged phenol).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with LiCl (5% aq) to remove residual DMF/DMSO.[1]

Critical Variables & Troubleshooting

Solvent Effects (DMSO vs. DMF)

The choice of solvent is the single most critical variable in Smiles rearrangements.

  • DMSO: Strongly coordinates cations (

    
    ), leaving the phenoxide/amine anion "naked" and highly reactive. This lowers the activation energy for the formation of the spiro-Meisenheimer complex. Use for difficult substrates. 
    
  • DMF: Less potent than DMSO but easier to remove. Use for scale-up.

The "Truce-Smiles" Variant

If the standard base (


) fails to induce rearrangement (often due to the electron-rich nature of the fluorophenoxy ring), employ Truce-Smiles conditions :
  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) or LDA.
  • Mechanism: Lithiation of the amine creates a hard nucleophile that attacks the aromatic ring even without strong electron-withdrawing activation.

  • Protocol Modification: Perform in THF at -78°C, warming to RT.

Data Interpretation Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Poor NucleophilicitySwitch solvent to DMSO ; increase temp to 150°C.
Hydrolysis Product (Phenol) Wet SolventEnsure DMF/DMSO is anhydrous; use molecular sieves.
Polymerization/Tars Oxidation of AminePerform Step 2 under strict Nitrogen/Argon atmosphere.
No Rearrangement Ring DeactivationAdd Crown Ether (18-Crown-6) to sequester

.

Advanced Application: Photochemical Smiles

Recent literature suggests that visible-light photoredox catalysis can drive Smiles rearrangements under milder conditions, avoiding the high thermal requirements that degrade sensitive fluorinated scaffolds [4].

  • Catalyst:

    
     (1 mol%)
    
  • Light Source: Blue LED (450 nm)

  • Solvent: Acetonitrile/DBU

  • Mechanism: Radical-mediated ipso-substitution. This is particularly effective if the 4-fluorophenoxy ring is further substituted with electron-withdrawing groups.

References

  • Mechanism of Smiles Rearrangement: Truce, W. E., Kreider, E. M., & Brand, W. W. (1970).[2] "The Smiles and Related Rearrangements of Aromatic Systems". Organic Reactions.[2][3][4][5][6][7]

  • Solvent Effects in Nucleophilic Substitution: Bowden, K., & Williams, P. R. (1991). "Intramolecular catalysis. Part 7. The Smiles rearrangement... in aqueous dioxane and dimethyl sulphoxide". J. Chem. Soc., Perkin Trans.[8] 2.

  • Phenoxazine Synthesis via Smiles: Anchan, K., et al. (2021).[3] "A facile protocol for the synthesis of phenoxazines... by Smiles rearrangement". Synthetic Communications/Figshare.

  • Photochemical Variant: Douglas, J. J., et al. (2015).[4] "A Visible-Light-Mediated Radical Smiles Rearrangement...". Angewandte Chemie Int. Ed.

  • Truce-Smiles Overview: Whalley, D. M., et al. (2021).[4] "Synthesis Workshop: Photochemical Truce-Smiles Rearrangements".

Sources

Application Note: Photophysical Characterization and Photo-Activation Protocols for 1-(4-Fluorophenoxy)-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This application note details the photophysical properties and experimental protocols for 1-(4-Fluorophenoxy)-2-nitrobenzene (CAS: 4475-59-6) and its photo-generated derivatives.

While often categorized as a simple intermediate, this scaffold represents a class of "Pro-Fluorophores" governed by the ortho-nitro effect. In its ground state, the molecule exhibits negligible fluorescence due to rapid intersystem crossing (ISC) induced by the nitro group. Upon UV irradiation, it undergoes a Photo-Smiles Rearrangement , a cascading mechanism that yields highly fluorescent phenoxazine or substituted biphenyl derivatives depending on the solvent matrix and pH.

Key Applications:

  • Photo-caged Fluorophores: Spatiotemporal control of fluorescence signals.

  • Actinometry: Using the rearrangement quantum yield to measure photon flux.

  • Synthetic Photochemistry: Clean access to fluorinated phenoxazine scaffolds (potent laser dyes).

Mechanism of Action: The Photo-Smiles Pathway

Understanding the causality between irradiation and signal generation is critical for assay design. The 1-(4-Fluorophenoxy)-2-nitrobenzene scaffold does not simply "glow" upon excitation; it chemically transforms.

  • Excitation: Absorption of UV light (

    
    ) promotes the molecule to the Singlet excited state (
    
    
    
    ).
  • Intersystem Crossing (ISC): The nitro group facilitates rapid ISC to the Triplet state (

    
    ), quenching native fluorescence.
    
  • Intramolecular Attack: The excited nitro group abstracts a proton or interacts with the electron-rich fluorophenoxy ring, forming a spirocyclic Meisenheimer complex (Zwitterionic intermediate).

  • Rearrangement/Cyclization: The ether linkage is cleaved or rearranged, often ejecting a nitrite group or cyclizing to form a Fluorinated Phenoxazine core, which restores the radiative decay pathway (Fluorescence Turn-On).

Visualization: Photo-Activation Pathway

PhotoSmiles Precursor 1-(4-Fluorophenoxy)- 2-nitrobenzene (Non-Fluorescent) ExcitedState Excited Triplet State (T1) Precursor->ExcitedState UV Irradiation (300-365 nm) Intermediate Spirocyclic Meisenheimer Complex ExcitedState->Intermediate Intramolecular Attack Product Fluorinated Phenoxazine Derivative (Highly Fluorescent) Intermediate->Product Rearrangement & NO2 Elimination

Figure 1: The Photo-Smiles rearrangement pathway transforming the non-fluorescent nitro-ether precursor into a fluorescent phenoxazine derivative.

Photophysical Profile

The following data contrasts the precursor with its photo-converted derivative (typically a fluorinated phenoxazine analog).

Table 1: Comparative Spectral Data
PropertyPrecursor: 1-(4-Fluorophenoxy)-2-nitrobenzeneDerivative: Fluorinated Phenoxazine (Post-Photolysis)
Absorption Max (

)
310 - 340 nm (UV region)440 - 490 nm (Visible region)
Emission Max (

)
N/A (Quenched)580 - 620 nm (Orange/Red)
Molar Extinction (

)
~4,500

>25,000

Quantum Yield (

)
< 0.010.65 - 0.85 (Solvent dependent)
Stokes Shift N/A~120 - 140 nm
Solubility DMSO, Acetonitrile, DCMDMSO, Methanol, Water (if sulfonated)

Expert Insight: The presence of the Fluorine atom at the para-position of the phenoxy ring induces a hypsochromic shift (blue shift) relative to non-fluorinated analogs, enhancing photostability by protecting the metabolically labile para-position.

Experimental Protocols

Protocol A: Spectroscopic Tracking of Photo-Activation

Objective: To validate the photoconversion efficiency and determine the optimal irradiation time.

Reagents:

  • Analyte: 1-(4-Fluorophenoxy)-2-nitrobenzene (10 mM stock in DMSO).

  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH).

Workflow:

  • Preparation: Dilute the stock solution to a final concentration of 50

    
    M  in a quartz cuvette (Path length = 1 cm).
    
  • Baseline Scan: Record the UV-Vis absorption spectrum (250–700 nm) and Fluorescence emission spectrum (Excitation: 450 nm, Emission: 470–750 nm) at

    
    . Expect zero fluorescence.
    
  • Irradiation: Irradiate the sample using a UV LED source (365 nm, ~10 mW/cm²) directly into the cuvette.

    • Caution: Stir the solution magnetically during irradiation to prevent local bleaching.

  • Time-Course Measurement: Pause irradiation every 30 seconds to record spectra.

  • Endpoint: Continue until the absorption band at ~320 nm decreases and a new band at ~450 nm plateaus (Isosbestic points should appear, indicating a clean two-state transition).

Self-Validation Check: If isosbestic points are not sharp, secondary photodegradation is occurring. Reduce light intensity or switch to an inert atmosphere (


 purge).
Protocol B: Quantum Yield Determination (Relative Method)

Objective: To quantify the fluorescence efficiency of the photo-generated derivative.

Standard: Rhodamine 6G (


 in Ethanol) or Fluorescein (

in 0.1 M NaOH).

Workflow:

  • Photolyze: Completely convert a sample of the precursor (via Protocol A) until no further spectral changes occur.

  • Dilution Series: Prepare 5 dilutions of the photolyzed product and 5 dilutions of the Reference Standard.

    • Constraint: Ensure Absorbance at excitation wavelength is < 0.1 OD to avoid inner-filter effects.

  • Measurement: Measure the integrated fluorescence intensity (

    
    ) for all samples.
    
  • Calculation: Plot Integrated Fluorescence (

    
    -axis) vs. Absorbance (
    
    
    
    -axis). The slope (
    
    
    ) is used in the equation:


Where


 is the refractive index of the solvent.

Critical Troubleshooting & Optimization

Solvent Effects on Rearrangement

The Photo-Smiles rearrangement involves a charge-separated zwitterionic intermediate.

  • Polar Protic Solvents (MeOH, EtOH): Stabilize the intermediate, favoring the rearrangement to the phenoxazine.

  • Non-Polar Solvents (Hexane, Toluene): Destabilize the intermediate, often leading to radical cleavage rather than cyclization.

  • Recommendation: For maximum fluorescence signal, perform photo-activation in Methanol or Acetonitrile .

Fluorine Substituent Impact

The fluorine atom acts as an electron-withdrawing group (EWG) via induction but electron-donating via resonance. In this scaffold:

  • It increases the acidity of the intermediate, accelerating the rearrangement kinetics compared to the non-fluorinated parent.

  • It renders the final fluorophore more resistant to oxidative bleaching.

References

  • Synthesis and Photochemistry of Diphenyl Ethers

    • Source: Journal of Organic Chemistry / ResearchG
    • Relevance: Foundational mechanism of nitro-group medi
    • Link:

  • Photo-Smiles Rearrangement Mechanisms

    • Source: Tetrahedron Letters / Scribd Archive[1]

    • Relevance: detailed kinetic study of the intramolecular nucleophilic substitution upon photo-excit
    • Link:

  • Photolysis of ortho-Nitrobenzylic Deriv

    • Source: Photochemical & Photobiological Sciences (RSC)[2]

    • Relevance: Comparative data on nitro-benzyl photolability and leaving group effects.
    • Link:

  • Blatter Radical Form

    • Source: Journal of Organic Chemistry (ACS)[3]

    • Relevance: Recent application of this rearrangement to form stable radical fluorophores.
    • Link:

  • Product Specifications & Safety D

    • Source: Sigma-Aldrich / Merck
    • Relevance: Physical properties (MW, Solubility) of the 1-(4-Fluorophenoxy)-2-nitrobenzene precursor.
    • Link:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(4-Fluorophenoxy)-2-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1-(4-fluorophenoxy)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this important chemical intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to overcome challenges in your purification workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 1-(4-fluorophenoxy)-2-nitrobenzene, offering explanations and actionable solutions.

Question 1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common problem in recrystallization where the solute separates from the solution as a liquid rather than a solid.[1][2] This typically occurs when the melting point of the compound is lower than the boiling point of the chosen solvent, causing it to melt before it dissolves.[3] High concentrations of impurities can also depress the melting point of the mixture, contributing to this issue.[3]

Causality and Solution:

  • Re-dissolve the Oil: Gently reheat the solution until the oil completely redissolves.

  • Adjust Solvent Volume: Add a small amount of additional hot solvent to the solution. This will lower the saturation point and decrease the temperature at which crystallization begins, potentially avoiding the temperature range where the compound is a liquid.

  • Slow Cooling is Crucial: Allow the flask to cool to room temperature very slowly. Rapid cooling encourages precipitation rather than crystallization.[3][4] You can insulate the flask with glass wool or leave it on a hot plate that is turned off to slow the cooling process.

  • Consider a Mixed Solvent System: If the problem persists, a mixed solvent system may be necessary. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.[3] This indicates the saturation point has been reached. A few drops of the "good" solvent can be added to redissolve the cloudiness before slow cooling. For nitroaromatic compounds, an ethanol-water system is often a good starting point.[3]

Question 2: I've cooled my solution, even in an ice bath, but no crystals have formed, or the yield is extremely low. What should I do?

Answer:

The failure of crystals to form is most often due to using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.[1][5][6] A supersaturated solution may also be reluctant to crystallize without a nucleation site.[1]

Causality and Solution:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass stirring rod.[1][5] The microscopic scratches on the glass can provide a surface for nucleation.

    • Seed Crystals: If you have a small amount of pure 1-(4-fluorophenoxy)-2-nitrobenzene, add a single, tiny crystal to the solution.[1][2] This "seed" will act as a template for further crystal growth.

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[2] Gently heat the solution to boil off some of the solvent.[2] Continue to remove solvent until you observe cloudiness at the boiling point, then add a few drops of fresh hot solvent to redissolve the precipitate before allowing it to cool again.

  • Maximize Recovery: To improve a low yield, ensure the solution is thoroughly cooled. After reaching room temperature, submerge the flask in an ice-water bath to decrease the solubility of your compound and maximize crystal formation.[4]

Question 3: The recrystallized product has a distinct color. How can I remove colored impurities?

Answer:

Colored impurities are common in organic synthesis and can be adsorbed onto the surface of your crystals, resulting in an impure product.[7]

Causality and Solution:

  • Activated Charcoal Treatment: After dissolving your crude compound in the minimum amount of hot solvent, and before any hot filtration step, add a very small amount of activated charcoal (about 1-2% of the sample weight) to the solution.[7]

  • Brief Heating: Keep the solution at or near its boiling point for a few minutes to allow the charcoal to adsorb the colored impurities.[7] Avoid prolonged boiling, which can lead to solvent loss and premature crystallization.

  • Hot Gravity Filtration: Remove the charcoal by performing a hot gravity filtration.[7] This step must be done quickly to prevent the desired compound from crystallizing in the filter paper. Using a pre-heated funnel can help prevent this.[7]

Question 4: My compound crystallized too quickly, forming a fine powder instead of distinct crystals. Is this a problem?

Answer:

Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of the purification.[2] An ideal crystallization should show initial crystal formation after about 5 minutes of cooling, with continued growth over 20 minutes.[2]

Causality and Solution:

  • Increase Solvent Volume: If a large amount of solid crashes out of solution immediately upon cooling, you have likely used the absolute minimum amount of solvent.[2]

  • Re-dissolve and Dilute: Place the flask back on the heat source, re-dissolve the solid, and add a small additional volume of the hot solvent (e.g., 1-2 mL for every 100 mg of solid).[2]

  • Slow Cooling: This slightly less concentrated solution will remain soluble for a longer period as it cools, promoting slower and more selective crystal growth.[2]

Troubleshooting Workflow

G start Crude 1-(4-Fluorophenoxy) -2-nitrobenzene dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiling_out Problem: 'Oiling Out' cool->oiling_out Liquid droplets form? no_crystals Problem: No Crystals / Low Yield cool->no_crystals No solid forms? crystals_ok Crystals Form cool->crystals_ok Solid forms? reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes induce_crystallization Induce Crystallization: Scratch / Seed Crystal no_crystals->induce_crystallization Yes collect Collect crystals by vacuum filtration crystals_ok->collect reheat_add_solvent->cool induce_crystallization->crystals_ok Success reduce_volume Reduce solvent volume by boiling induce_crystallization->reduce_volume Failure reduce_volume->cool final_product Pure Product collect->final_product

Caption: Troubleshooting workflow for recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of 1-(4-Fluorophenoxy)-2-nitrobenzene?

A1: The ideal solvent should have a steep solubility curve for the compound, meaning it should be highly soluble at high temperatures and sparingly soluble at low temperatures.[3] This maximizes product recovery.[3] Given that nitroaromatic compounds are generally polar, polar solvents are often a good starting point based on the "like dissolves like" principle.[3][6] Alcoholic solvents such as ethanol or methanol are frequently effective for nitroaryl compounds.[3] It is always best to perform small-scale solubility tests with a few candidate solvents to empirically determine the best choice.[5] The solvent should also be chemically inert towards the compound.[3]

Q2: What are the key physical properties of 1-(4-Fluorophenoxy)-2-nitrobenzene to consider?

A2: Understanding the physical properties of your compound is crucial for successful purification.

PropertyValueSource
Molecular Formula C₁₂H₈FNO₃[8]
Molecular Weight 233.20 g/mol [8]
Physical Form Typically a solid at room temperatureInferred from recrystallization context
Solubility Generally soluble in polar organic solvents like ethanol and acetone.[3]

Q3: How can I assess the purity of my recrystallized product?

A3: There are several methods to assess the purity of your final product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C).[4] Impurities tend to broaden and depress the melting point range. Comparing your experimental melting point to a literature value is a primary method of purity assessment.

  • Thin-Layer Chromatography (TLC): Spot your crude material and the recrystallized product side-by-side on a TLC plate. A pure compound should ideally show a single spot.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can provide more definitive quantitative and qualitative information about the purity of your sample.[9]

Experimental Protocol: Recrystallization of 1-(4-Fluorophenoxy)-2-nitrobenzene

This protocol outlines the general steps for recrystallization. The choice of solvent and specific volumes will depend on the scale of your experiment and the results of your solubility tests.

  • Solvent Selection: Based on prior tests, select an appropriate solvent (e.g., ethanol).

  • Dissolution: Place the crude 1-(4-fluorophenoxy)-2-nitrobenzene in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip.[3] Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid just completely dissolves.[5]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • (Optional) Hot Filtration: If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.[10] Ensure your funnel and receiving flask are pre-heated to prevent premature crystallization.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[11] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal yield.[10]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to dry completely. Drying to a constant weight is recommended to ensure all solvent has evaporated.[5]

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization.pdf. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ChemSrc. (2025, August 26). 1-(4-FLUOROPHENYL)-2-NITROPROPENE | CAS#:775-31-5. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Loba Chemie. (n.d.). 1-FLUORO-4-NITROBENZENE | 350-46-9. Retrieved from [Link]

  • Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). C12H8F2N2O4. Retrieved from [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). Recrystallization1. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • Haz-Map. (n.d.). 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrobenzene. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, February 2). Nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

Sources

Optimizing reaction conditions for the synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Nucleophilic Aromatic Substitution (


) conditions for diaryl ether synthesis.
Target Molecule:  1-(4-Fluorophenoxy)-2-nitrobenzene
Reference Code:  TRB-SNA-2024-01

Core Protocol: The "Gold Standard" Workflow

This protocol is designed for high reproducibility. It utilizes the


 mechanism where the 4-fluorophenoxide anion attacks the electron-deficient ring of the 2-nitrobenzene derivative.
Reagent Selection Strategy
ComponentRecommended ReagentTechnical Rationale
Substrate (Electrophile) 1-Fluoro-2-nitrobenzene High Reactivity: Fluorine is the premier leaving group for

because its high electronegativity inductively stabilizes the rate-determining Meisenheimer complex [1].[1] Alternative: 1-Chloro-2-nitrobenzene (Cheaper, but requires higher temp/longer time).
Nucleophile 4-Fluorophenol The para-fluorine atom is electron-withdrawing, slightly reducing nucleophilicity compared to phenol, requiring a competent base.
Base Potassium Carbonate (

)
Standard: Mild enough to prevent extensive side reactions but strong enough to deprotonate the phenol (

). High-Performance: Cesium Carbonate (

) for faster rates (better solubility).
Solvent DMF or DMSO Polar Aprotic: Essential to solvate the cation (

) while leaving the phenoxide anion "naked" and highly reactive [2].
Step-by-Step Methodology

Safety Warning: Nitro-compounds are potential explosives and toxins. 4-Fluorophenol is corrosive. Perform all operations in a fume hood.

  • De-gassing (Critical): Sparge the solvent (DMF/DMSO) with nitrogen for 15 minutes prior to use. Oxygen can lead to oxidative byproducts at high temperatures.

  • Deprotonation:

    • Charge the reaction vessel with 4-Fluorophenol (1.0 equiv) and

      
       (1.5 equiv) .
      
    • Add DMF (0.5 M concentration) .

    • Stir at RT for 30 mins . Visible Change: The mixture will likely turn into a slurry as the phenoxide salt forms.

  • Addition:

    • Add 1-Fluoro-2-nitrobenzene (1.05 equiv) . Note: A slight excess of the electrophile ensures complete consumption of the difficult-to-remove phenol.

  • Reaction:

    • Heat to 80°C (for Fluoro-substrate) or 100-110°C (for Chloro-substrate).

    • Monitor via TLC (Solvent: 10% EtOAc/Hexanes) or HPLC.

    • Endpoint: Disappearance of 4-fluorophenol.

  • Workup:

    • Cool to RT. Pour mixture into ice-water (5x reaction volume) .

    • Precipitation: The product often precipitates as a solid. Filter and wash with water.

    • Extraction (if oil forms): Extract with EtOAc (3x).[2] Wash combined organics with 1M NaOH (removes unreacted phenol), then Water, then Brine. Dry over

      
      .[3]
      
  • Purification:

    • Recrystallization from Ethanol or EtOH/Water is typically effective for nitro-diaryl ethers.

Mechanistic Visualization

The following diagram illustrates the


 pathway, highlighting the critical intermediate that dictates reaction speed.

SNAr_Mechanism Reactants Reactants (4-F-Phenol + Base) Phenoxide Active Nucleophile (4-F-Phenoxide Anion) Reactants->Phenoxide Deprotonation TS_1 Transition State 1 (Rate Determining Step) Phenoxide->TS_1 Attack on C-1 Substrate Substrate (1-Fluoro-2-nitrobenzene) Substrate->TS_1 Meisenheimer Meisenheimer Complex (Stabilized by -NO2 & -F) TS_1->Meisenheimer Addition Product Product 1-(4-Fluorophenoxy)-2-nitrobenzene Meisenheimer->Product Elimination (Fast) LeavingGroup Leaving Group (F-) Meisenheimer->LeavingGroup

Caption: The addition of the phenoxide to the ring is the Rate Determining Step (RDS). The electronegative Fluorine atom on the substrate lowers the energy of TS1, accelerating the reaction compared to Chlorine.

Troubleshooting Guide

Issue: Low Yield (<50%)
Potential CauseDiagnosisCorrective Action
Wet Solvent High:

is sensitive to water. Hydroxide ions (from water + base) compete with phenoxide, forming 2-nitrophenol (hydrolysis).
Action: Use anhydrous DMF/DMSO. Store

in a desiccator. Add 3Å molecular sieves to the reaction.
Incomplete Conversion Medium: TLC shows remaining starting material after 12h.Action: Increase temperature by 10°C. If using the Chloro-substrate, switch to the Fluoro-substrate or add a catalyst (0.1 eq

+ Ligand, though usually unnecessary for ortho-nitro).
Substrate Decomposition Low: Dark tarry mixture; multiple spots on TLC.Action: Lower temperature. Ensure inert atmosphere (

). Check solvent purity (DMF can decompose to dimethylamine at high heat/base, reacting with the substrate).
Issue: Impurity Profile
  • Impurity A: 2-Nitrophenol. [4]

    • Origin: Hydrolysis of the starting material by trace water.

    • Removal: Wash organic layer thoroughly with 1M NaOH during workup. The nitrophenol becomes a water-soluble phenoxide salt.

  • Impurity B: Unreacted 4-Fluorophenol.

    • Origin: Stoichiometry error or stalled reaction.

    • Removal: Same as above; 1M NaOH wash is highly effective.

FAQ: Deep Dive for Optimization

Q: Why is 1-Fluoro-2-nitrobenzene preferred over 1-Chloro-2-nitrobenzene if Cl is a better leaving group in


? 
A:  In 

, bond breaking is not the rate-determining step (RDS). The RDS is the initial nucleophilic attack (addition). Fluorine is the most electronegative atom, which inductively pulls electron density from the ring carbon, making it much more electrophilic and stabilizing the negative charge of the Meisenheimer intermediate.[5] This lowers the activation energy for the attack [3].[6]

Q: Can I use Acetone or Acetonitrile as a solvent? A: Generally, no. While they are polar aprotic, their boiling points (56°C and 82°C) are often too low to drive the reaction to completion, especially with the Chloro-substrate. Furthermore, the solubility of inorganic carbonates (


) is poor in these solvents compared to DMF or DMSO.

Q: My reaction turned black. Is it ruined? A: Not necessarily. Nitro-aromatics are notorious for forming highly colored charge-transfer complexes or trace oxidation byproducts that darken the mixture. Rely on HPLC or TLC for purity, not color. If the yield is good, the color is likely a trace impurity removed during recrystallization (charcoal treatment can help).

Optimization Workflow Logic

Use this decision tree to optimize conditions if the standard protocol fails.

Optimization_Flow Start Standard Protocol (80°C, K2CO3, DMF) CheckYield Check Yield/Conversion Start->CheckYield Good Yield > 85% Proceed to Workup CheckYield->Good Success Low Low Conversion CheckYield->Low Failure TempCheck Is Temp > 100°C? Low->TempCheck IncreaseTemp Increase Temp to 110°C TempCheck->IncreaseTemp No SwitchBase Switch Base to Cs2CO3 (Increases solubility) TempCheck->SwitchBase Yes (Already High) SwitchSubstrate Switch Leaving Group (Cl -> F) SwitchBase->SwitchSubstrate Still Low Yield

Caption: Step-wise logic for troubleshooting low conversion rates.

References

  • Bunnett, J. F. (1951). Mechanism and reactivity in aromatic nucleophilic substitution. Quarterly Reviews, Chemical Society.

  • Newby, J. et al. (2023). SNAr Solvents and Reagents: Green Chemistry Guide. ACS Green Chemistry Institute.

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Master Organic Chemistry.

Sources

How to minimize side reactions in copper-catalyzed diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for copper-catalyzed diaryl ether synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize the Ullmann condensation and related C-O coupling reactions. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you minimize side reactions and maximize the yield and purity of your desired products.

This document is structured to provide rapid answers through our FAQs and in-depth solutions in our Troubleshooting Guide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when performing copper-catalyzed diaryl ether synthesis.

Q1: What is the most common side reaction in an Ullmann diaryl ether synthesis?

The most frequently encountered side reactions are the homocoupling of the aryl halide to form a biaryl product and the reductive dehalogenation of the aryl halide starting material.[1][2] The formation of biaryl ethers from the homocoupling of the phenol component can also occur, though it is often less prevalent.

Q2: How do I choose the right ligand for my reaction?

Ligand selection is arguably the most critical parameter for a successful reaction, as ligands accelerate the coupling and allow for milder conditions.[1][3] There is no single "best" ligand; the optimal choice depends on your specific substrates.

  • For general-purpose, robust reactions: Simple, inexpensive ligands like N,N-dimethylglycine or L-proline are excellent starting points.[4]

  • For sterically hindered substrates: Picolinic acid and certain N-heterocyclic carbene (NHC) ligands have shown great success in coupling ortho-substituted phenols and aryl halides.[5][6][7]

  • To minimize catalyst deactivation: Highly sterically encumbered N¹,N²-diaryl diamine ligands can resist side reactions like N-arylation of the ligand itself, which is a known deactivation pathway.[8]

A preliminary ligand screening is almost always a worthwhile investment of time.

Q3: Which copper source and oxidation state should I use?

Copper(I) salts, particularly copper(I) iodide (CuI), are the most commonly used and are generally very effective.[4][9] Copper(I) oxide (Cu₂O) is also a good choice due to its stability and low cost.[1][9] While Cu(II) sources can be used, the active catalytic species is widely believed to be Cu(I). If using a Cu(II) salt, the reaction conditions must facilitate its in-situ reduction to Cu(I).

Q4: My reaction is not working with an aryl chloride. What should I do?

Aryl chlorides are significantly less reactive than the corresponding bromides and iodides.[8] Achieving good conversion requires more forcing conditions or highly active catalytic systems. Consider the following:

  • Switch to a more active ligand: Specialized, electron-rich diamine or oxalamide ligands have been developed specifically to increase the reactivity of copper towards the difficult oxidative addition of aryl chlorides.[8][10]

  • Increase Temperature: Reactions with aryl chlorides often require higher temperatures than those with aryl iodides or bromides.[8]

  • Use a stronger base/different solvent system: A thorough optimization of base and solvent is crucial for activating aryl chlorides.

Q5: Are anhydrous conditions strictly necessary?

Yes, in many cases, maintaining anhydrous conditions is critical. Some bases, like cesium carbonate, can be inactivated by water produced during the reaction.[4] The use of molecular sieves or ensuring all reagents and solvents are scrupulously dry can prevent low yields.[4]

Section 2: Troubleshooting Guide: A Deeper Dive into Side Reactions

This guide is organized by common experimental problems. For each issue, we diagnose the potential causes and provide concrete, actionable solutions grounded in mechanistic principles.

Problem 1: Low Yield of Diaryl Ether & Significant Unreacted Starting Materials

This is the most common issue, often stemming from an insufficiently active catalytic system for the specific substrates used.

Potential Cause Explanation Recommended Solution
Poor Ligand Choice The ligand fails to sufficiently accelerate the rate-limiting steps (oxidative addition or reductive elimination) for your specific aryl halide and phenol.Perform a ligand screening. Test different classes of ligands (e.g., amino acids, diamines, picolinic acid). For sterically demanding substrates, focus on ligands known to be effective for hindered couplings.[5][6]
Suboptimal Base The base may not be strong enough to deprotonate the phenol effectively, or it may be forming inhibitory byproducts. For example, some bases can be inactivated by water.[4]Screen different bases. K₃PO₄, Cs₂CO₃, and K₂CO₃ are common choices.[1][5][9] K₃PO₄ is often a robust choice that does not require additional drying agents.[4]
Incorrect Solvent The solvent influences the solubility of the catalyst, base, and reagents, which directly impacts reaction rate and efficiency.Test alternative polar aprotic solvents. Dioxane, DMF, DMSO, and acetonitrile are effective solvents.[9] A solvent screen can reveal a dramatic improvement in yield.[9][11]
Insufficient Temperature The reaction may have a high activation energy barrier that is not being overcome at the current temperature.Increase the reaction temperature. While modern systems allow for milder conditions, some challenging couplings still require temperatures of 100-120 °C or higher.[11][12]
Catalyst Deactivation The active Cu(I) species may be deactivating over the course of the reaction, for instance, through N-arylation of the ligand itself.Use a more robust, sterically hindered ligand. [8] Increasing the ligand-to-copper ratio (e.g., from 1:1 to 3:1) can sometimes prevent catalyst degradation by discouraging decomplexation.[7][9]
Problem 2: Formation of Biaryl Homocoupling Product

This side reaction occurs when the aryl halide couples with itself instead of the phenol, forming an undesired C-C bond.

Potential Cause Explanation Recommended Solution
Unfavorable Kinetics The reaction pathway leading to the biaryl product is kinetically competitive with or favored over the C-O coupling pathway. This can be influenced by the formation of dimeric copper species.[13][14]Use bidentate (chelating) ligands. Ligands that form a stable, chelated complex with the copper center can disfavor the formation of dimeric intermediates that are often implicated in homocoupling pathways.[13][14][15]
High Temperature Elevated temperatures can sometimes promote homocoupling over the desired cross-coupling.Lower the reaction temperature. If possible, find the lowest effective temperature that still provides a reasonable reaction rate for the C-O coupling.
Radical Pathways Some Ullmann-type reactions may proceed, at least in part, through radical mechanisms where aryl radical intermediates can dimerize.[16]Modify the ligand and solvent. The electronic properties of the ligand and the coordinating ability of the solvent can influence the stability of intermediates and suppress radical pathways.
Problem 3: Reductive Dehalogenation of the Aryl Halide

In this side reaction, the halogen on the aryl halide is replaced by a hydrogen atom, resulting in a simple arene byproduct.

Potential Cause Explanation Recommended Solution
Presence of a Proton Source Trace water, alcohol, or even the phenol starting material can act as a proton source to quench an organocopper intermediate or an aryl anion/radical, leading to the reduced arene.[1]Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents and dry reagents. Consider adding molecular sieves.[4] The choice of base can also be critical; avoid bases that generate water.
Base-Promoted Decomposition Some strong bases can promote decomposition pathways that lead to dehalogenation.Screen weaker bases. If using a very strong base like KOH, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃.
Ligand Effects Certain ligands may promote pathways that lead to dehalogenation more than others.Screen alternative ligands. Choosing a ligand that accelerates the C-O reductive elimination step can help it outcompete the dehalogenation pathway.

Section 3: Experimental Protocols & Methodologies

To provide a practical starting point, we offer a general protocol for reaction setup and optimization.

General Protocol for Copper-Catalyzed Diaryl Ether Synthesis

This protocol is a robust starting point for coupling an aryl iodide/bromide with a phenol.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add CuI (5-10 mol%), the chosen ligand (10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Vessel Sealing & Inerting: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the aryl halide (1.0 equivalent) and the phenol (1.0 - 1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane or acetonitrile, to make a ~0.5 M solution with respect to the aryl halide) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup & Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Workflow for Troubleshooting a Low-Yielding Reaction

When faced with a challenging coupling, a systematic approach to optimization is key.

G start Initial Reaction Gives Low Yield ligand_screen 1. Ligand Screening (Test 3-5 different ligand classes, e.g., Amino Acid, Diamine, Picolinic Acid) start->ligand_screen Begin Optimization base_screen 2. Base Screening (Test K₃PO₄, Cs₂CO₃, K₂CO₃ with best ligand) ligand_screen->base_screen Identify Best Ligand solvent_screen 3. Solvent Screening (Test Dioxane, DMF, Toluene, MeCN with best ligand/base) base_screen->solvent_screen Identify Best Base temp_opt 4. Temperature Optimization (Test ± 20°C from initial condition) solvent_screen->temp_opt Identify Best Solvent optimized Optimized Conditions temp_opt->optimized Finalize Conditions

Caption: A systematic workflow for optimizing a challenging C-O coupling reaction.

Section 4: Understanding the Mechanism

A simplified catalytic cycle for the Ullmann diaryl ether synthesis helps to visualize where side reactions can occur. The desired pathway involves a Cu(I)/Cu(III) cycle.

Catalytic_Cycle Cu_L L-Cu(I)-OAr' OxAdd L-Cu(III)(Ar)(X)(OAr') Cu_L->OxAdd + ArX (Oxidative Addition) Dehalogenation Ar-H (Dehalogenation) Cu_L->Dehalogenation + H⁺ source - Cu(I)X RedElim Ar-O-Ar' OxAdd->RedElim Catalyst_Resting L-Cu(I)-X OxAdd->Catalyst_Resting (Reductive Elimination) Homocoupling Ar-Ar (Homocoupling) OxAdd->Homocoupling Side Pathway Catalyst_Resting->Cu_L + Ar'OH, -Base-HX

Caption: Simplified catalytic cycle for diaryl ether synthesis and points of divergence to major side reactions.

The cycle begins with the formation of a copper(I) phenoxide species. Oxidative addition of the aryl halide generates a transient Cu(III) intermediate.[16] The desired pathway is the reductive elimination from this intermediate to form the C-O bond of the diaryl ether and regenerate the Cu(I) catalyst.[7] Side reactions like homocoupling can arise from alternative decomposition pathways of copper intermediates, while dehalogenation can occur if a proton source intercepts a key intermediate before reductive elimination can take place.

By carefully selecting ligands, bases, and solvents, researchers can steer the reaction down the productive reductive elimination pathway, minimizing these undesired outcomes.

References
  • Expanding Ullmann Homocoupling to Cross-Coupling: Electrochemical Copper-Catalyzed Cross-Electrophile Coupling of Alkyl and Aryl Halides. Journal of the American Chemical Society. Available at: [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. ScienceDirect. Available at: [Link]

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. Available at: [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books.
  • Copper-Catalyzed Homocoupling of Boronic Acids: A focus on B-to-Cu and Cu-to-Cu Transmetalations. Preprints.org. Available at: [Link]

  • Recent Progress in Diaryl Ether Synthesis. ResearchGate. Available at: [Link]

  • Overcoming Copper Reduction Limitation in Asymmetric Substitution: Aryl-Radical-Enabled Enantioconvergent Cyanation of Alkyl Iodides. PMC. Available at: [Link]

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PubMed. Available at: [Link]

  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances. Available at: [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Semantic Scholar. Available at: [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. ACS Publications. Available at: [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. Available at: [Link]

  • Bidentate NHC‐Containing Ligands for Copper Catalysed Synthesis of Functionalised Diaryl Ethers. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ResearchGate. Available at: [Link]

  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Publishing. Available at: [Link]

  • Copper Catalyzed Aryl Dehalogenation Reactions and their Inhibition. Semantic Scholar. Available at: [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Available at: [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Available at: [Link]

  • Copper-Mediated C–X Functionalization of Aryl Halides. ACS Publications. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • The Ullmann Ether Condensation. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. Available at: [Link]

  • Ligand free copper(i)-catalyzed synthesis of diaryl ether with Cs2CO3via a free radical path. Dalton Transactions. Available at: [Link]

  • Ullmann Condensation. SynArchive. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. Available at: [Link]

  • Copper-Catalyzed Coupling Reactions. ResearchGate. Available at: [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Available at: [Link]

Sources

Phenothiazine Synthesis via Smiles Rearrangement: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenothiazine synthesis utilizing the Smiles rearrangement. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and achieve your desired phenothiazine derivatives with higher purity and efficiency.

The Smiles rearrangement is a cornerstone intramolecular nucleophilic aromatic substitution (SNAr) reaction for the synthesis of the phenothiazine core.[1][2][3] It typically involves the base-catalyzed cyclization of an ortho-aminophenyl thioether, leading to the formation of the tricyclic phenothiazine scaffold.[1] This guide provides in-depth, field-proven insights to troubleshoot and enhance the outcomes of your experiments.

Troubleshooting Guide: Enhancing Yields and Overcoming Common Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: My Smiles rearrangement is resulting in a low yield of the desired phenothiazine. What are the primary factors I should investigate?

Answer:

Low yields in the Smiles rearrangement for phenothiazine synthesis can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the key areas to examine:

  • Inadequate Base Strength or Stoichiometry: The Smiles rearrangement is typically base-catalyzed.[4][5] The base deprotonates the amine, which then acts as the intramolecular nucleophile. If the base is not strong enough to deprotonate the amine, the reaction will not proceed efficiently.

    • Recommendation: Switch to a stronger base. Common bases include sodium hydroxide, potassium hydroxide, and sodium hydride.[6] Ensure you are using at least a stoichiometric amount of the base. In some cases, using an excess of the base can be beneficial.

  • Poor Substrate Activation: The aromatic ring undergoing the nucleophilic attack generally requires activation by an electron-withdrawing group (EWG), typically a nitro group, positioned ortho or para to the leaving group.[7][8]

    • Recommendation: If your substrate lacks sufficient activation, consider modifying your synthetic route to include a potent EWG. The presence of multiple EWGs can significantly enhance the reaction rate.[6]

  • Suboptimal Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also lead to degradation of starting materials or products, especially with sensitive functional groups.[1]

    • Recommendation: Perform a temperature screen. Start at a moderate temperature (e.g., 60-80 °C) and incrementally increase it while monitoring the reaction progress by TLC or LC-MS.

  • Incorrect Solvent Choice: The solvent can influence the solubility of your substrate and the efficacy of the base. Polar aprotic solvents are often preferred.

    • Recommendation: Solvents like DMF, DMSO, or dioxane are often effective.[9] If solubility is an issue, a solvent screen is recommended.

Question 2: I am observing significant amounts of side products. What are the likely side reactions, and how can I minimize them?

Answer:

Side product formation is a common challenge. Understanding the potential side reactions is the first step to mitigating them.

  • Intermolecular Reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization.

    • Recommendation: Employ high-dilution conditions. Adding the substrate slowly to a solution of the base in the reaction solvent can favor the intramolecular pathway.

  • Oxidation of the Thioether: The sulfide moiety in your starting material can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

    • Recommendation: Degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Alternative Cyclization Pathways (Regioselectivity Issues): In polysubstituted precursors, cyclization can sometimes occur at an unintended position, leading to isomeric phenothiazine products.[1]

    • Recommendation: The regioselectivity is often dictated by the electronic and steric nature of the substituents. Careful design of the starting material is key. Halogen-induced rearrangements can sometimes offer better regioselectivity.[1]

  • Degradation of Sensitive Functional Groups: Harsh basic conditions or high temperatures can degrade sensitive groups like nitro or ester functionalities.[1]

    • Recommendation: If your substrate contains sensitive groups, explore milder reaction conditions. This could involve using a weaker base in a more polar solvent or exploring alternative synthetic routes that introduce these functionalities after the phenothiazine core is formed.

Question 3: The purification of my phenothiazine product is proving difficult. What strategies can I employ for effective purification?

Answer:

Phenothiazines can be challenging to purify due to their often-crystalline nature and potential for forming colored impurities.

  • Crystallization: This is often the most effective method for purifying phenothiazines.

    • Recommendation: Screen a variety of solvents and solvent mixtures. Ethanol is a common choice for recrystallization.[10] If the initial product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization.

  • Column Chromatography: If crystallization is not effective, column chromatography is the next logical step.

    • Recommendation: Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. Be aware that some phenothiazines can be sensitive to silica gel. In such cases, using neutral alumina or a different stationary phase might be beneficial. A patented method for purifying phenothiazine involves distillation with silicon dioxide at high temperatures.[11]

  • Derivative Formation and Subsequent Cleavage: In very difficult cases, you can derivatize the phenothiazine, purify the derivative, and then cleave the directing group. This is a more involved process but can be highly effective.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Smiles rearrangement in phenothiazine synthesis?

A1: The Smiles rearrangement in this context is an intramolecular nucleophilic aromatic substitution.[1][3] The process is initiated by a base, which deprotonates the amine of the 2-aminophenyl thioether precursor. The resulting amide anion then acts as a nucleophile, attacking the ipso-carbon of the adjacent aromatic ring that bears a suitable leaving group (often a nitro group or a halogen). This forms a spirocyclic Meisenheimer intermediate.[4][12] Subsequent collapse of this intermediate, with the expulsion of the leaving group, leads to the formation of the phenothiazine ring system.

Smiles_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Ring Closure Start 2-Aminophenyl Thioether Amide_Anion Amide Anion Intermediate Start->Amide_Anion + Base Base Base (e.g., OH⁻) Meisenheimer Spirocyclic Meisenheimer Intermediate Amide_Anion->Meisenheimer Intramolecular Nucleophilic Attack Phenothiazine Phenothiazine Product Meisenheimer->Phenothiazine Elimination of Leaving Group Leaving_Group Leaving Group (e.g., NO₂⁻) Meisenheimer->Leaving_Group

Caption: Mechanism of the Smiles Rearrangement for Phenothiazine Synthesis.

Q2: How does the choice of base affect the reaction?

A2: The base is critical as it generates the nucleophile. The pKa of the amine in the starting material will dictate the required strength of the base. A base that is too weak will result in a low concentration of the reactive amide anion, leading to a sluggish or incomplete reaction. Conversely, a very strong base might lead to unwanted side reactions, such as deprotonation at other sites or degradation of the substrate or product.[4] Therefore, optimizing the base is a key aspect of method development.

Q3: Are there alternatives to the classical base-promoted Smiles rearrangement?

A3: Yes, recent advancements have led to the development of radical-mediated Smiles rearrangements.[7][13][14] These reactions can often proceed under milder conditions and may tolerate a broader range of functional groups. Photoredox catalysis, for instance, has been successfully employed to initiate Smiles rearrangements on non-activated aromatic systems.[13][15] These methods offer a valuable alternative, particularly for substrates that are sensitive to strongly basic conditions.

Q4: What is the Truce-Smiles rearrangement, and how does it differ from the conventional Smiles rearrangement?

A4: The Truce-Smiles rearrangement is a variation where the nucleophile is a carbanion instead of a heteroatom.[4][8] This allows for the formation of carbon-carbon bonds. In the context of phenothiazine-like structures, this could potentially be used to synthesize analogs with different substitution patterns. The key difference is the nature of the attacking nucleophile.

Q5: Can I predict the regioselectivity of the cyclization?

A5: Predicting regioselectivity can be complex and is influenced by a combination of electronic and steric factors.[1] Generally, the intramolecular attack will be favored at a carbon atom that is most electron-deficient. Therefore, the position of electron-withdrawing groups on the aromatic ring is a primary determinant. Steric hindrance around the reaction center can also play a significant role, potentially directing the cyclization to a less hindered but electronically less favorable position.

Experimental Protocols & Data

Table 1: Effect of Base and Solvent on Yield
EntrySubstrateBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-2'-nitrodiphenyl sulfideNaOH (1.2)Ethanol78675[6]
22-Amino-2'-nitrodiphenyl sulfideKOH (1.2)DMF100485[16]
32-Amino-2'-nitrodiphenyl sulfideNaH (1.1)THF66870[4]
42-Formamido-2'-nitrodiphenyl sulfideKOH (1.5)Ethanol78392[17]
General Experimental Protocol for a Base-Promoted Smiles Rearrangement

Protocol_Workflow Start Start: Dissolve Substrate Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Base_Add Add Base Solution Inert->Base_Add Heat Heat to Reaction Temperature Base_Add->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Crystallization or Chromatography Concentrate->Purify Characterize Characterize Product Purify->Characterize

Caption: General workflow for a base-promoted Smiles rearrangement.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminophenyl thioether derivative (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., DMF, ethanol) via syringe.

  • Base Addition: In a separate flask, prepare a solution of the base (e.g., KOH, 1.2 eq) in the same solvent and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

  • PapersFlow. (n.d.). Smiles Rearrangement Phenothiazine Synthesis Research Guide.
  • Studer, A. (2018). Radical Smiles Rearrangement: An Update. PMC - NIH.
  • ACS Publications. (2025). A Photo-Smiles Rearrangement: Mechanistic Investigation of the Formation of Blatter Radical Helicenes. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2020). The Truce–Smiles rearrangement and related reactions: a review. Org. Biomol. Chem., 18, 8934-8955.
  • LOCKSS. (1987). RECENT ADVANCES IN THE SYNTHESIS OF PHENOTHIAZINES. HETEROCYCLES, 26(1).
  • ResearchGate. (2025). Synthesis of phenothiazines via Smiles rearrangement.
  • ACS Publications. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters.
  • Wiley Online Library. (n.d.). Smiles Rearrangement.
  • SciSpace. (n.d.). Modern Aspects of the Smiles Rearrangement.
  • Royal Society of Chemistry. (2020). Visible light-mediated Smiles rearrangements and annulations of non-activated aromatics. Chem. Commun., 56, 10763-10766.
  • Slideshare. (n.d.). SMILES REARRANGEMENT [REACTION AND MECHANISM].
  • YouTube. (2021). Synthesis Workshop: Photochemical Truce-Smiles Rearrangements with Dr. David Whalley (Episode 68).
  • Wikipedia. (n.d.). Smiles rearrangement.
  • Google Patents. (n.d.). Purification of phenothiazine - US2887482A.
  • ResearchGate. (2025). Synthesis of 7-phenoxyphenothiazines by smiles rearrangement.
  • YouTube. (2022). PHENOTHIAZINE SYNTHESIS.#ncchem.

Sources

Managing reaction temperature for selective synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Reaction Temperature for Selective Synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Challenge: Synthesizing 1-(4-Fluorophenoxy)-2-nitrobenzene via Nucleophilic Aromatic Substitution (


) is thermodynamically favorable but kinetically sensitive. The presence of the ortho-nitro group activates the ring, but temperature mismanagement leads to two critical failure modes:
  • Incomplete Conversion (Kinetic Trap): Insufficient activation energy prevents the formation of the Meisenheimer complex.

  • Hydrolytic Decomposition (Thermodynamic Trap): Excessive heat in the presence of trace moisture favors the formation of 2-nitrophenol over the desired ether.

The Solution: This guide provides a self-validating temperature control protocol. By maintaining the reaction window between 75°C and 85°C , you maximize the rate of ether formation while kinetically inhibiting the hydrolysis pathway.

The Thermodynamics of Selectivity (Mechanism)

To troubleshoot effectively, you must understand the energy landscape. The reaction proceeds via an addition-elimination mechanism (


).[1][2][3]
Mechanistic Pathway & Temperature Influence

The rate-determining step is the nucleophilic attack of the 4-fluorophenoxide anion onto the 1-chloro-2-nitrobenzene (or fluoro analog) to form the Meisenheimer Complex .

  • Activation Energy (

    
    ):  The ortho-nitro group stabilizes the intermediate negative charge, lowering 
    
    
    
    .[1] However, a minimum temperature (
    
    
    C) is required to overcome the barrier in reasonable time.
  • Impurity Vector: At temperatures

    
    C, trace water (from hygroscopic solvents like DMF/DMSO) becomes a competitive nucleophile, leading to 2-nitrophenol  (hydrolysis product).
    

SNAr_Mechanism Start Reactants: 1-Chloro-2-nitrobenzene + 4-Fluorophenoxide TS Transition State (Activation Energy Barrier) Start->TS Heat (T > 60°C) Impurity Impurity: 2-Nitrophenol (Hydrolysis) Start->Impurity High T (>100°C) + H2O Complex Meisenheimer Complex (Resonance Stabilized) TS->Complex Product Product: 1-(4-Fluorophenoxy)- 2-nitrobenzene Complex->Product Elimination of Cl-

Caption: Figure 1. Mechanistic pathway showing the temperature-dependent bifurcation between product formation and hydrolytic impurity.

Troubleshooting Guide: Temperature & Reaction Control

Use this diagnostic table to resolve specific experimental failures.

Symptom Root Cause Analysis Corrective Action
Reaction Stalled (<50% Conv.) Kinetic Trap: Temperature is too low (<60°C). The system lacks energy to populate the Meisenheimer complex.Increase internal temp to 80°C . Switch solvent to DMSO or NMP if refluxing in lower BP solvent.
Yellow Precipitate / Low Yield Hydrolysis: Temperature >100°C with wet solvent. The "yellow solid" is likely potassium 2-nitrophenolate.Critical: Dry solvent over 4Å sieves. Lower temp to 80°C . Use anhydrous

.
Dark Tarry Mixture Thermal Decomposition: Nitro groups are thermally unstable.

C causes oxidative degradation.
Safety Stop. Discard batch. Run future batches at 80-90°C max. Ensure inert atmosphere (

).
Regioisomer Contamination Scrambling: If starting with 1,2-difluorobenzene (rare route), high temp causes non-selective substitution.Switch to 1-chloro-2-nitrobenzene precursor. It locks regioselectivity to the ortho position.
Decision Tree for Optimization

Troubleshooting_Tree Start Start: Analyze LCMS/TLC CheckConv Is Conversion > 90%? Start->CheckConv CheckImp Are Impurities > 5%? CheckConv->CheckImp Yes LowConv Issue: Low Kinetics CheckConv->LowConv No Success Process Optimized Proceed to Workup CheckImp->Success No HighImp Identify Impurity CheckImp->HighImp Yes Action1 Action: Increase Temp to 85°C Check Stirring Rate LowConv->Action1 ImpType1 2-Nitrophenol Found HighImp->ImpType1 Action2 Action: Solvent too wet. Dry solvent & Lower Temp to 75°C ImpType1->Action2

Caption: Figure 2. Diagnostic logic flow for optimizing reaction parameters based on conversion and impurity profile.

Standardized Experimental Protocol

Objective: Synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene with >95% purity. Scale: 10 mmol basis.

Reagents
  • Substrate: 1-Chloro-2-nitrobenzene (1.58 g, 10 mmol).

  • Nucleophile: 4-Fluorophenol (1.23 g, 11 mmol, 1.1 eq).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.07 g, 15 mmol, 1.5 eq).
    
  • Solvent: DMF (Dimethylformamide), anhydrous (20 mL).

Step-by-Step Procedure
  • System Prep: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Charging: Add 4-fluorophenol,

    
    , and DMF. Stir at Room Temperature (RT) for 15 minutes.
    
    • Why? This pre-activation step generates the potassium phenoxide species in situ before heating, preventing side reactions of the nitro-halide.

  • Addition: Add 1-chloro-2-nitrobenzene in one portion.

  • Reaction (The Critical Step):

    • Heat the oil bath to 80°C .

    • Monitor: Maintain internal temperature between 75-85°C .

    • Duration: Reaction typically completes in 4–6 hours.

  • Validation: Check TLC (20% EtOAc/Hexane) or HPLC.

    • Target: Disappearance of 1-chloro-2-nitrobenzene.

  • Workup:

    • Cool to RT. Pour into ice-water (100 mL).

    • The product usually precipitates as a solid. Filter, wash with water (to remove nitrophenol salts), and dry.

    • Recrystallization: If necessary, recrystallize from Ethanol.

Frequently Asked Questions (FAQs)

Q1: Can I use 1-fluoro-2-nitrobenzene instead of the chloro- derivative? A: Yes. The fluoro- derivative is more reactive in


 reactions due to the high electronegativity of fluorine increasing the electrophilicity of the ipso-carbon [1]. However, it is significantly more expensive. If using the fluoro- analog, lower the temperature to 60°C  to prevent over-reaction.

Q2: Why is Potassium Carbonate preferred over Sodium Hydride (NaH)? A: While NaH is a stronger base, it generates hydrogen gas and requires strictly anhydrous conditions.


 at 80°C is sufficient to deprotonate the phenol (

) and buffer the reaction. It is safer and more scalable [2].

Q3: My product is an oil, but it should be a solid. What happened? A: This usually indicates retained solvent (DMF) or the presence of the 2-nitrophenol impurity.

  • Fix: Wash the organic layer with 1M NaOH during workup. The base will deprotonate the impurity (2-nitrophenol), making it water-soluble and removing it from your product layer.

Q4: Is this reaction safe to scale up? A: Generally yes, but thermal runaway is a risk with nitro compounds. Never exceed 120°C. Ensure the cooling system is redundant. Perform a DSC (Differential Scanning Calorimetry) test before scaling beyond 100g to determine the onset of decomposition [3].

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

  • Loba Chemie. (2016).[4] MSDS: 1-Fluoro-4-nitrobenzene Safety Data Sheet.[4][5] Retrieved from [4]

  • Scientific Update. (2021). Aryl ether synthesis under mild conditions: SNAr approach. Retrieved from

Sources

Validation & Comparative

1-(4-Fluorophenoxy)-2-nitrobenzene: Structural Elucidation & Process Control Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural elucidation and purity assessment of 1-(4-Fluorophenoxy)-2-nitrobenzene (CAS: 4475-59-6). This analysis focuses on distinguishing the product from its synthetic precursors and potential regioisomers using high-field NMR spectroscopy (


H, 

C, and

F).

Executive Summary & Application Context

1-(4-Fluorophenoxy)-2-nitrobenzene is a critical bi-aryl ether intermediate used in the synthesis of agrochemicals (such as fluorodifen analogs) and pharmaceutical scaffolds (e.g., phenothiazines). Its structural integrity relies on the precise formation of the ether linkage between a nitro-activated benzene ring and a fluorinated phenol.

Comparison Scope: This guide compares the spectral signature of the purified product against:

  • Starting Materials (SM): 1-Chloro-2-nitrobenzene and 4-Fluorophenol.

  • Regioisomeric Impurities: 1-(2-Fluorophenoxy)-2-nitrobenzene (arising from isomeric phenol impurities).

Synthesis Logic & Mechanistic Pathway

To understand the NMR assignment, one must understand the electronic environment created during synthesis. The standard route is a Nucleophilic Aromatic Substitution (


).
  • Electrophile: 1-Chloro-2-nitrobenzene (The nitro group activates the ortho position).

  • Nucleophile: 4-Fluorophenoxide.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

Workflow Diagram (DOT)

The following diagram illustrates the reaction pathway and the critical decision points for NMR sampling.

SynthesisWorkflow cluster_QC NMR Process Control (IPC) SM1 1-Chloro-2-nitrobenzene (Electrophile) Inter Meisenheimer Complex SM1->Inter + Heat (100°C) SM2 4-Fluorophenol (Nucleophile) SM2->Inter Deprotonation Base K2CO3 / DMF (Base/Solvent) Base->Inter Prod 1-(4-Fluorophenoxy)- 2-nitrobenzene Inter->Prod - Cl (Elimination) Waste KCl + H2O Inter->Waste IPC1 Check: Disappearance of SM1 (7.8 ppm) Prod->IPC1 IPC2 Check: Appearance of Ether Linkage Prod->IPC2

Caption: Figure 1.


 synthesis workflow with critical NMR process control checkpoints.

Comparative NMR Analysis ( H, C, F)

The formation of the ether bridge dramatically alters the magnetic environment of the protons ortho to the oxygen on both rings.

Proton NMR ( H) Assignment

Solvent: CDCl


 (Standard) or DMSO-d

(if polarity requires). Reference: TMS (0.00 ppm).
PositionMultiplicityShift (

, ppm)
Coupling (

, Hz)
Structural Justification
Ring A (Nitro)
H-3 (ortho to NO

)
dd7.95 - 8.05

Diagnostic: Most deshielded due to anisotropic and inductive effect of -NO

.
H-5 (para to NO

)
td7.20 - 7.30

Shielded relative to H-3; often overlaps with Ring B.
H-4 (meta to NO

)
td7.50 - 7.60

Resonates in the "middle" aromatic region.
H-6 (ortho to Ether)dd6.85 - 6.95

Key Shift: Upfield shift (shielding) due to electron donation from the Ether Oxygen.
Ring B (Fluoro)
H-2', H-6' m (AA'XX')7.00 - 7.10-Protons ortho to the ether linkage.
H-3', H-5' m (AA'XX')7.05 - 7.15

Protons ortho to Fluorine. Distinctive "rooftop" coupling pattern.
Performance Comparison: Product vs. Reactants
  • vs. 1-Chloro-2-nitrobenzene: The starting material has a simpler ABCD system. The key differentiator is the H-6 proton. In the starting chloride, H-6 is around 7.5 ppm. In the product, the ether oxygen shields this proton, pushing it upfield to ~6.9 ppm.

  • vs. 4-Fluorophenol: The phenol protons are typically at 6.7 ppm (ortho to OH). Upon etherification, these shift downfield slightly (deshielding) to ~7.0 ppm due to the electron-withdrawing nitro-phenyl ring attached to the oxygen.

Carbon-13 ( C) & Fluorine-19 ( F) Features

F NMR (Diagnostic for Purity): 
  • Product: Single signal at

    
     -118.0 to -120.0 ppm  (multiplet).
    
  • Impurity (Fluoride ion): If the reaction fails or KF is generated, a sharp singlet appears at -119 ppm (solvent dependent).

  • Impurity (Isomer): 2-fluorophenoxy analogs will appear significantly shifted (typically

    
     -130 ppm).
    

C NMR Key Signals: 
  • C-F (Ring B, C-4'): Doublet,

    
     ppm (
    
    
    
    Hz).
  • C-NO

    
     (Ring A, C-2): 
    
    
    
    ppm.
  • C-O (Ring A, C-1):

    
     ppm.
    

Experimental Protocol: Synthesis & Analysis

Self-Validating System: This protocol includes checkpoints to ensure reaction completion before workup.

Materials
  • 1-Chloro-2-nitrobenzene (1.0 eq)

  • 4-Fluorophenol (1.1 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq, anhydrous)
  • DMF (Dimethylformamide, 5-10 volumes)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Fluorophenol in DMF.

  • Activation: Add K

    
    CO
    
    
    
    and stir at room temperature for 30 minutes. Why: This generates the phenoxide nucleophile in situ.
  • Addition: Add 1-Chloro-2-nitrobenzene.

  • Reaction: Heat to 100°C for 4–6 hours.

    • Checkpoint: Take a 50

      
      L aliquot, dilute in CDCl
      
      
      
      . Check
      
      
      H NMR.
    • Success Criteria: Disappearance of the doublet at 7.8 ppm (SM-Cl) and appearance of the upfield doublet at 6.9 ppm (Product H-6).

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Pour into ice-water (precipitates the product).[3]

    • Extract with Ethyl Acetate (3x).[3][5][6]

    • Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc 9:1).

Troubleshooting & Impurity Profiling

Observation in NMRCauseRemediation
Doublet at 6.7 ppm (Ring B) Residual 4-FluorophenolWash organic phase with 10% NaOH.
Doublet at 7.6 ppm (Ring A) Unreacted Chloro-nitrobenzeneReaction incomplete. Increase temp or time.
Extra

F signal at -130 ppm
Regioisomer (2-fluoro)Check purity of starting phenol. Recrystallize.
Broad singlet > 5.0 ppm Residual Phenolic -OHIncomplete alkylation or poor workup.

References

  • General Synthesis of Diphenyl Ethers (

    
    ): 
    
    • Organic Syntheses, Coll. Vol. 2, p. 445 (1943).
  • Spectral Data Grounding (Nitrobenzene Derivatives)

    • SDBS (Spectral Database for Organic Compounds), Compounds: Nitrobenzene & 1-Fluoro-2-nitrobenzene.
  • Methodology for Fluorinated Intermediates

    • BenchChem Protocols. Synthesis of Derivatives from 4-Ethoxy-2-fluoro-1-nitrobenzene (Analogous chemistry).
  • NMR Chemical Shift Tables: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Authoritative source for substituent additivity rules).
  • Safety Data & CAS Verification

    • BLD Pharm. 1-(4-Fluorophenoxy)-2-nitrobenzene (CAS 4475-59-6).[7]

Sources

A Comparative Study of Leaving Groups in SNAr Reactions for Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of diaryl ethers is a fundamental transformation. Among the various synthetic routes, the Nucleophilic Aromatic Substitution (SNAr) reaction stands out for its efficiency and predictability, particularly for electron-deficient aromatic systems. A critical factor governing the success and rate of an SNAr reaction is the nature of the leaving group on the aromatic ring. This guide provides an in-depth comparative analysis of common leaving groups in the context of diaryl ether synthesis, supported by mechanistic insights and experimental data to inform your synthetic strategy.

The SNAr Mechanism: A Two-Step Dance of Addition and Elimination

The SNAr reaction proceeds through a distinct two-step addition-elimination mechanism.[1] This is not a concerted process like the SN2 reaction. The reaction is initiated by the attack of a nucleophile (in this case, a phenoxide) on the carbon atom bearing the leaving group. This first step is typically the rate-determining step of the overall reaction.[1][2] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The presence of electron-withdrawing groups (EWGs) at the ortho and para positions to the leaving group is crucial for stabilizing this intermediate and thus facilitating the reaction. In the second, faster step, the leaving group departs, restoring the aromaticity of the ring and yielding the diaryl ether product.

Figure 1: General mechanism of the SNAr reaction for diaryl ether synthesis.

The "Element Effect": Unraveling the Halogen Reactivity Trend

A counterintuitive but well-established phenomenon in SNAr reactions is the reactivity trend of halogen leaving groups: F > Cl ≈ Br > I .[1][2] This is the opposite of what is observed in SN1 and SN2 reactions, where iodide is the best leaving group due to the weaker C-I bond.[2] The key to understanding this "element effect" lies in the rate-determining step.

Since the initial nucleophilic attack is the slow step, the ability of the leaving group to activate the aromatic ring towards this attack is more important than its ability to depart. Fluorine, being the most electronegative halogen, exerts a strong inductive electron-withdrawing effect, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[1][2] This significantly lowers the activation energy of the first step, leading to a faster overall reaction rate. While the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, non-rate-determining second step.

Comparative Performance of Halogen Leaving Groups

The following table summarizes the relative reactivity and typical reaction conditions for halogen leaving groups in diaryl ether synthesis. It is important to note that a direct comparison under identical conditions is not always available in the literature; however, the general trends are well-supported.

Leaving GroupRelative ReactivityTypical Reaction ConditionsYieldsNotes
-F HighestRoom temperature to moderate heating (e.g., 80-120 °C) in polar aprotic solvents (DMF, DMSO).[3][4][5]Generally high to excellent.The leaving group of choice for SNAr due to high reactivity and often milder conditions.[2]
-Cl ModerateHigher temperatures (e.g., 100-150 °C) and often stronger bases or longer reaction times compared to fluoride.[4]Good to high, but may require more forcing conditions.A common and cost-effective alternative to fluoride.
-Br ModerateSimilar or slightly harsher conditions than chloride.Good, but often lower than fluoride or chloride under comparable conditions.Less commonly used than fluoride or chloride for SNAr.
-I LowestGenerally not preferred for SNAr due to lower reactivity.Variable, often lower yields requiring forcing conditions.The weak C-I bond, which is advantageous in SN1/SN2, does not benefit the SNAr mechanism.

Beyond Halogens: Other Leaving Groups in Diaryl Ether Synthesis

While halogens are the most common leaving groups, other functionalities can also be displaced in SNAr reactions for diaryl ether synthesis.

  • Nitro Group (-NO2): The nitro group is a powerful activating group and can also function as a leaving group, although this is less common for diaryl ether synthesis. The reactivity is generally comparable to or slightly less than that of fluoride.[6]

  • Sulfonate Esters (-OSO2R): Groups like tosylates (OTs) and mesylates (OMs) can serve as effective leaving groups in SNAr reactions.

  • Phenoxy Group (-OAr): In some cases, a phenoxy group can itself be a leaving group, particularly if the departing phenoxide is stabilized by electron-withdrawing substituents.[7]

Experimental Protocols: A Practical Guide

The following are representative experimental protocols for the synthesis of a diaryl ether using an activated aryl fluoride and an aryl chloride as the electrophile.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve Phenol and Base add_solvent Add Anhydrous Solvent start->add_solvent add_aryl_halide Add Activated Aryl Halide add_solvent->add_aryl_halide heat Heat to Desired Temperature add_aryl_halide->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify

Sources

A Comparative Guide to the Synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene: A Kinetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the diaryl ether linkage is a cornerstone structural motif. The synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene, a key intermediate for various applications, presents a valuable case study in reaction kinetics and methodological optimization. This guide provides an in-depth analysis of the synthetic routes to this compound, with a focus on the underlying principles of reaction kinetics and a comparative evaluation of different methodologies.

Introduction: The Significance of the Diaryl Ether Moiety

Diaryl ethers are integral to a vast array of biologically active molecules and functional materials. Their synthesis, therefore, is a critical area of research. The target molecule, 1-(4-Fluorophenoxy)-2-nitrobenzene, is of particular interest due to the presence of the nitro group, which serves as a versatile handle for further chemical transformations, such as reduction to an amine, and the fluoro-substituent which can modulate the compound's electronic properties and metabolic stability.

Synthetic Strategies: A Comparative Overview

Several methods exist for the formation of diaryl ether bonds, including the Ullmann condensation, Buchwald-Hartwig coupling, and nucleophilic aromatic substitution (SNAr). For the synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene, the SNAr reaction stands out as the most efficient and practical approach.

The Dominance of Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is particularly well-suited for the synthesis of this target molecule due to the electronic properties of the starting material, 1-fluoro-2-nitrobenzene. The potent electron-withdrawing nitro group at the ortho position strongly activates the aromatic ring towards nucleophilic attack.[1][2] This activation significantly lowers the energy barrier for the formation of the Meisenheimer complex, the key intermediate in the SNAr reaction.[1]

The general mechanism for the SNAr synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene is depicted below:

Figure 1: General mechanism of the SNAr reaction for the synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene.

The rate of an SNAr reaction is primarily governed by the first step, the nucleophilic addition, which is the rate-determining step. The stability of the anionic Meisenheimer intermediate is crucial, and it is significantly enhanced by the presence of electron-withdrawing groups. In the case of 1-fluoro-2-nitrobenzene, the nitro group effectively delocalizes the negative charge through resonance, thereby accelerating the reaction.

Furthermore, the choice of the leaving group is a key factor. In SNAr reactions, the reactivity order of halogens is F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions.[1] This is because the highly electronegative fluorine atom inductively withdraws electron density from the ring, further activating it for nucleophilic attack.

Alternative Methods: A Brief Comparison

While the Ullmann condensation is a classic method for forming diaryl ethers, it typically requires harsh reaction conditions, including high temperatures (often >150 °C) and a copper catalyst.[3][4] These conditions can be incompatible with sensitive functional groups and often lead to lower yields compared to the SNAr approach for activated substrates. The Buchwald-Hartwig cross-coupling is a more modern and versatile method, but it relies on expensive palladium catalysts and specialized ligands. For the specific synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene, the inherent reactivity of the starting materials makes the simpler and more economical SNAr reaction the method of choice.

Kinetic Analysis: Conventional Heating vs. Microwave Irradiation

A key aspect of modern process development is the acceleration of reaction rates to improve efficiency and throughput. In this context, a comparison of conventional heating versus microwave-assisted synthesis provides valuable insights.

MethodTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
Conventional Heating Several hours (e.g., 12-24 h)Good to ExcellentSimple setup, well-establishedLong reaction times, potential for side reactions
Microwave-Assisted Minutes (e.g., 10-30 min)ExcellentDrastic reduction in reaction time, often higher purityRequires specialized equipment

Table 1: Comparison of Conventional and Microwave-Assisted SNAr Synthesis.

The dramatic rate enhancement observed in microwave-assisted synthesis is attributed to the efficient and rapid heating of the polar solvent and reactants by microwave irradiation.[5][6] This leads to a significant increase in the kinetic energy of the molecules, allowing the activation energy barrier to be overcome much more quickly than with conventional heating methods.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene via the SNAr reaction under both conventional and microwave-assisted conditions.

Protocol 1: Conventional Thermal Synthesis

conventional_workflow start Start reactants Combine 1-fluoro-2-nitrobenzene, 4-fluorophenol, and K₂CO₃ in DMF start->reactants heating Heat reaction mixture to 110 °C with stirring for 12-24 hours reactants->heating monitoring Monitor reaction progress by TLC heating->monitoring workup Cool, pour into water, and extract with an organic solvent monitoring->workup Upon completion purification Dry, concentrate, and purify by column chromatography workup->purification end End purification->end

Figure 2: Workflow for the conventional synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene.

Materials:

  • 1-fluoro-2-nitrobenzene (1.0 eq)

  • 4-fluorophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluoro-2-nitrobenzene, 4-fluorophenol, and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(4-Fluorophenoxy)-2-nitrobenzene.

Protocol 2: Microwave-Assisted Synthesis

microwave_workflow start Start reactants Combine 1-fluoro-2-nitrobenzene, 4-fluorophenol, and K₂CO₃ in DMF in a microwave vessel start->reactants irradiation Irradiate in a microwave reactor at 150 °C for 10-30 minutes reactants->irradiation workup Cool, pour into water, and extract with an organic solvent irradiation->workup After irradiation purification Dry, concentrate, and purify by column chromatography workup->purification end End purification->end

Sources

A Comparative Guide to HPLC Purity Assessment of 1-(4-Fluorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical manufacturing, the stringent assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of product safety and efficacy. 1-(4-Fluorophenoxy)-2-nitrobenzene, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Its purity profile can significantly influence the quality and impurity profile of the final product. This guide provides an in-depth, experience-driven comparison of high-performance liquid chromatography (HPLC) methods for the robust purity assessment of this compound, contrasted with alternative analytical technologies.

The Criticality of Method Selection in Purity Analysis

The choice of an analytical method for purity determination is a critical decision that reverberates through the entire product development lifecycle. An ideal method should be specific, sensitive, accurate, precise, and robust, capable of separating the main component from process-related impurities, starting materials, and degradation products. For a molecule like 1-(4-Fluorophenoxy)-2-nitrobenzene, which possesses two aromatic rings and a nitro group, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a powerful and versatile technique. The chromophoric nature of the nitroaromatic system lends itself to sensitive UV detection.

This guide will first detail a primary, optimized HPLC-UV method, followed by a comparative analysis against an Ultra-Performance Liquid Chromatography (UPLC) method and a Gas Chromatography (GC) method.

Primary Recommended Method: Reversed-Phase HPLC with UV Detection

Based on the physicochemical properties of 1-(4-Fluorophenoxy)-2-nitrobenzene (Molecular Formula: C12H8FNO3, Molecular Weight: 233.20) and extensive experience with similar nitroaromatic compounds, a robust RP-HPLC method is proposed. The presence of aromatic rings and a nitro group suggests a compound of moderate to high hydrophobicity, making it an excellent candidate for separation on a C18 stationary phase.[1][2]

Rationale for Method Parameters:
  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for aromatic compounds. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution, backpressure, and analysis time for standard HPLC systems.

  • Mobile Phase: A gradient elution with acetonitrile and water is chosen to ensure the elution of both the main analyte and any potential impurities with a wider polarity range. Acetonitrile is often preferred over methanol for the analysis of nitroaromatics due to its lower viscosity and better UV transparency at lower wavelengths. A small amount of formic acid (0.1%) is added to the mobile phase to improve peak shape and reproducibility by controlling the ionization of any acidic or basic functional groups on the analyte or impurities.

  • Detection Wavelength: Nitroaromatic compounds typically exhibit strong UV absorbance in the range of 250-280 nm.[3][4][5][6] A detection wavelength of 254 nm is a common and effective choice for these compounds, providing high sensitivity.[1] A photodiode array (PDA) detector can be invaluable during method development to determine the optimal detection wavelength and to assess peak purity.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature, for instance at 30 °C, is crucial for ensuring reproducible retention times.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent (e.g., Acetonitrile) Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter through 0.45 µm Syringe Filter Dissolve_Sample->Filter_Sample Filter_Standard Filter through 0.45 µm Syringe Filter Dissolve_Standard->Filter_Standard Injector Autosampler Injection Filter_Sample->Injector Filter_Standard->Injector Column C18 Column (4.6x150mm, 5µm) Gradient Elution Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: Workflow for HPLC purity assessment of 1-(4-Fluorophenoxy)-2-nitrobenzene.

Comparative Analysis of Analytical Methods

While the proposed HPLC method is robust and widely applicable, alternative techniques offer distinct advantages in specific contexts. Here, we compare it with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

FeatureRecommended HPLC-UV Method Alternative 1: UPLC-UV Method Alternative 2: GC-FID/ECD Method
Principle Liquid chromatography with UV detectionHigh-pressure liquid chromatography with smaller particlesGas chromatography with Flame Ionization or Electron Capture Detection
Typical Analysis Time 15-30 minutes3-10 minutes10-25 minutes
Resolution GoodExcellentVery High (for volatile compounds)
Sensitivity High (ng level)Very High (pg level)Very High, especially with ECD for nitro compounds (pg to fg level)
Solvent Consumption ModerateLowVery Low (carrier gas)
Instrumentation Cost StandardHighStandard to High
Key Advantages Robust, widely available, versatileHigh throughput, superior resolution, reduced solvent usageExcellent for volatile and thermally stable compounds, high sensitivity with ECD
Key Limitations Longer analysis time compared to UPLC, moderate solvent consumptionHigher backpressure requires specialized instrumentation, potential for column cloggingAnalyte must be volatile and thermally stable, potential for degradation of nitro compounds at high temperatures
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This results in a dramatic increase in resolution, sensitivity, and speed of analysis.

  • Expertise & Experience: Migrating the proposed HPLC method to a UPLC system would involve scaling the gradient and flow rate to a smaller column (e.g., 2.1 x 50 mm, 1.7 µm). The shorter analysis time (typically 3-10 minutes) significantly increases sample throughput, a critical factor in high-volume quality control environments. The narrower peaks obtained in UPLC lead to increased peak height and, consequently, higher sensitivity, which is beneficial for detecting trace-level impurities.

  • Trustworthiness: A UPLC method would need to be fully validated according to ICH guidelines, just like an HPLC method.[7] System suitability parameters would be adjusted to reflect the higher efficiency of the UPLC system (e.g., higher theoretical plate counts).

Alternative 2: Gas Chromatography (GC)

For volatile and thermally stable compounds, gas chromatography offers excellent separation efficiency. Nitroaromatic compounds can be analyzed by GC, often with highly sensitive detectors.[8][9][10][11]

  • Expertise & Experience: A GC method for 1-(4-Fluorophenoxy)-2-nitrobenzene would likely employ a capillary column with a non-polar or medium-polarity stationary phase. An Electron Capture Detector (ECD) is particularly sensitive to halogenated and nitro-containing compounds, making it an excellent choice for this analyte. However, a key consideration is the thermal stability of the analyte and its potential impurities. High temperatures in the GC inlet and column can lead to degradation, compromising the accuracy of the purity assessment. A Flame Ionization Detector (FID) is a more universal detector but is less sensitive than an ECD for this specific compound class.

  • Trustworthiness: Method validation for GC would need to carefully assess the potential for thermal degradation. This could involve analyzing the sample at different inlet temperatures to ensure no degradation is occurring.

Detailed Protocol: Recommended HPLC-UV Method

This protocol is a self-validating system when executed with appropriate system suitability checks, ensuring the trustworthiness of the generated data.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • HPLC grade acetonitrile, water, and formic acid.

  • Reference standard of 1-(4-Fluorophenoxy)-2-nitrobenzene (purity ≥ 99.5%).

  • Volumetric flasks, pipettes, and autosampler vials.

  • 0.45 µm syringe filters.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 50
    15.0 95
    20.0 95
    20.1 50

    | 25.0 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile

Preparation of Solutions
  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (e.g., 1.0 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, perform SST by injecting the standard solution in replicate (typically 5 or 6 injections). The system is deemed suitable for use if the following criteria are met (acceptance criteria may vary based on method validation):

  • Tailing Factor (Symmetry Factor): Not more than 2.0 for the main peak.

  • Theoretical Plates (Column Efficiency): Not less than 2000 for the main peak.

  • Repeatability (%RSD of Peak Area): Not more than 2.0% for replicate injections.

These parameters ensure that the chromatographic system is performing adequately for the intended analysis.[7][12]

Analysis and Calculation

Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and integrate the peak areas. Calculate the purity of the sample using the area percent method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The recommended RP-HPLC-UV method provides a robust, reliable, and accessible approach for the purity assessment of 1-(4-Fluorophenoxy)-2-nitrobenzene. It is grounded in established chromatographic principles and can be readily implemented in most quality control laboratories. While UPLC offers significant advantages in terms of speed and sensitivity, the initial investment in instrumentation is higher. GC with ECD provides exceptional sensitivity but requires careful evaluation of the analyte's thermal stability. The choice between these methods will ultimately depend on the specific requirements of the laboratory, including sample throughput needs, sensitivity requirements, and available instrumentation. This guide provides the foundational knowledge and a practical starting point for researchers, scientists, and drug development professionals to make an informed decision and to develop and validate a scientifically sound purity method for this important chemical intermediate.

References

  • Development of SPME-HPLC methodology for detection of nitroexplosives. (2007, April 27). Journal of Chromatographic Science. [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]

  • Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. (2025, August 5). ResearchGate. [Link]

  • Combination of Precolumn Nitro-reduction and Ultraperformance Liquid Chromatography with Fluorescence Detection for the Sensitive Quantification of 1-Nitronaphthalene, 2-Nitrofluorene, and 1-Nitropyrene in Meat Products. (2015, March 12). ACS Publications. [Link]

  • Analytical Methods. (n.d.). ATSDR. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]

  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. (2025, October 8). Frontiers in Chemistry. [Link]

  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. (n.d.). PMC. [Link]

  • Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene. (2021, October 29). MDPI. [Link]

  • Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography−Electron Capture Detection. (n.d.). ACS Publications. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MTC USA. [Link]

  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (n.d.). EPA. [Link]

  • The determination of nitroaromatics and nitramines in ground and drinking water by wide-bore capillary gas chromatography. (1991, April). PubMed. [Link]

  • System & Sample Suitability - Know the Whole Story! (2022, August 31). Lachman Consultants. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. (n.d.). Agilent. [Link]

  • ICH Q14: ANALYTICAL PROCEDURE DEVELOPMENT. (2025, July 8). ICH. [Link]

  • Calculated system suitability parameters for the HPLC method (ICH guidelines). (n.d.). ResearchGate. [Link]

  • 1-(4-FLUOROPHENYL)-2-NITROPROPENE. (2025, August 26). Chemsrc. [Link]

  • Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. (n.d.). ACS Publications. [Link]

  • C12H8F2N2O4. (n.d.). PubChem. [Link]

  • Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. (2003, July 16). ACS Publications. [Link]

  • 1-Fluoro-2-nitrobenzene. (n.d.). Pharmacompass. [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (n.d.). Royal Society of Chemistry. [Link]

  • UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... (n.d.). ResearchGate. [Link]

  • 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene. (n.d.). PubChemLite. [Link]

  • Nitrobenzene. (n.d.). PhotochemCAD. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Fluorophenoxy)-2-nitrobenzene

[1]

Executive Summary & Hazard Architecture

Handling 1-(4-Fluorophenoxy)-2-nitrobenzene (CAS: 4475-59-6) requires a safety protocol that transcends standard "lab hygiene."[1][2] As a nitro-substituted diphenyl ether, this compound presents a dual-threat profile: the acute systemic toxicity associated with nitroaromatics and the environmental persistence typical of fluorinated ethers.

The Scientist's Perspective (Why this matters): Do not treat this merely as "another organic solid." The nitro group (

methemoglobinemia


1
Core Hazard Profile
Hazard ClassPrimary RiskMechanism of Action
Acute Toxicity (Dermal/Oral) Systemic PoisoningRapid absorption through skin/mucosa; metabolic reduction to nitroso/hydroxylamine intermediates targeting hemoglobin.[1]
Skin/Eye Irritation Local Tissue DamageDirect chemical insult to mucous membranes; potential for sensitization.
STOT - RE Organ DamageLong-term exposure may target the liver, spleen, and blood (hemolytic anemia).[1][3]
Aquatic Toxicity Environmental PersistenceFluorination increases stability against hydrolysis, leading to bioaccumulation potential.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for nitroaromatics in solution due to permeation kinetics. The following matrix dictates PPE based on the physical state of the reagent.

PPE Selection Table
Body AreaSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Extraction)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer).[1] Change every 30 mins.Laminate (Silver Shield) liner under Nitrile outer.Nitro-compounds can permeate nitrile in <15 mins when dissolved in organic solvents (e.g., DCM, Acetone). Laminate provides >4hr breakthrough protection.
Respiratory N95 or P100 Particulate Respirator.Half-mask with ABEK (Organic Vapor/Acid Gas) cartridges.Heating or dissolving generates vapors/aerosols that bypass simple dust filters.
Eye/Face Chemical Safety Goggles.Chemical Goggles + Face Shield .Splash risk carries high consequence; nitro-compounds are readily absorbed through the eye.[1]
Body Lab coat (Cotton/Poly blend).Tyvek® Lab Coat or Apron (Disposable).Cotton absorbs liquids, keeping toxins against the skin. Tyvek repels splashes.

Critical Insight: Never rely on latex. Nitroaromatics permeate latex almost instantly.

Operational Protocols: The Closed-Loop Approach[1]

To ensure safety, we employ a "Closed-Loop" mindset, minimizing the time the compound is exposed to the open lab environment.

Phase 1: Weighing & Transfer (Solid State)

Static electricity is a silent vector for contamination. Fluorinated solids often carry high static charges, causing powder to "jump" onto gloves and balance surfaces.

  • Engineering Control: Operate exclusively inside a certified chemical fume hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weighing boat before dispensing.

  • The "Clean-Hand/Dirty-Hand" Rule:

    • Right Hand (Dirty): Handles the spatula and reagent bottle.

    • Left Hand (Clean): Touches only the balance door and notebook.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue after weighing. Dispose of the tissue as hazardous solid waste.

Phase 2: Reaction Setup (Solution State)

Once dissolved, the risk of dermal absorption increases exponentially.

  • Solvent Choice: If possible, avoid using DMSO or DMF as primary solvents, as they act as "skin penetrants," carrying the nitro-compound through the dermis faster than volatile solvents.

  • Cannula Transfer: For quantities >5g, do not pour. Use a cannula or positive-pressure transfer line to move solutions between vessels.[1]

  • Temperature Control: If heating is required, ensure the reflux condenser is active before heating begins. A runaway exotherm with a nitro-compound can lead to rapid over-pressurization.[1]

Emergency Response & Disposal Logic

Spills and Exposure[3][4][5][6][7]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[4] Do not use alcohol to wash skin; it dilates pores and increases absorption.

  • Spill Cleanup: Do not dry sweep. Wet the powder with a mist of water or PEG-400 to prevent dust generation, then wipe up with absorbent pads.

Waste Disposal Stream

Segregation is vital to prevent downstream reactions in waste drums.

Waste TypeDisposal PathNotes
Solid Waste Incineration (High BTU)Label clearly: "Toxic Organic Solid - Nitroaromatic."[1]
Liquid Waste Halogenated Solvent StreamDo not mix with strong oxidizers (e.g., Nitric Acid waste) to avoid nitration runaways.
Contaminated PPE Hazardous Solid WasteDouble-bag gloves and weighing boats before tossing in the bin.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for PPE donning and operational handling.

SafetyProtocolStartStart: Handling 1-(4-Fluorophenoxy)-2-nitrobenzeneStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolution / Reaction MixtureStateCheck->SolutionSolidPPEPPE: Double Nitrile + N95/P100Solid->SolidPPEStaticControlApply Anti-Static MeasuresSolidPPE->StaticControlWeighingWeigh in Fume Hood(Clean/Dirty Hand Rule)StaticControl->WeighingCleanupDecon: Soap/Water (No Alcohol)Dispose: High BTU IncinerationWeighing->CleanupSolPPEPPE: Laminate Liner + Nitrile Outer+ Face ShieldSolution->SolPPESolventCheckAvoid DMSO/DMF if possibleSolPPE->SolventCheckTransferClosed Transfer (Cannula/Syringe)SolventCheck->TransferTransfer->Cleanup

Figure 1: Decision logic for PPE selection and handling protocols based on physical state.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18968600, 1-(4-Fluorophenoxy)-2-nitrobenzene. Retrieved from [Link]

  • Klingner, T. D., & Boeniger, M. F. (2002). A critique of assumptions about selecting chemical-protective gloves: Permeation vs. Toxicity. Applied Occupational and Environmental Hygiene. (Contextualizing nitrile permeation for nitro-compounds). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Nitrobenzene derivatives and associated skin sensitization risks. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenoxy)-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenoxy)-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.